molecular formula C8H6BrNO B1291993 4-Bromo-2-methoxybenzonitrile CAS No. 330793-38-9

4-Bromo-2-methoxybenzonitrile

Cat. No.: B1291993
CAS No.: 330793-38-9
M. Wt: 212.04 g/mol
InChI Key: QRUOZMVYROKPOO-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUOZMVYROKPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625076
Record name 4-Bromo-2-methoxybenzonitrile
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-38-9
Record name 4-Bromo-2-methoxybenzonitrile
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Record name 4-Bromo-2-methoxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring a nitrile group, a methoxy group, and a bromine atom, offers a versatile platform for molecular elaboration. The bromine atom is particularly amenable to cross-coupling reactions, while the nitrile and methoxy groups can be manipulated to introduce further diversity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of potential therapeutic agents.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 330793-38-9[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol [1]
Appearance White to off-white/light yellow solid[2]
Boiling Point 289.1 ± 20.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 128.7 ± 21.8 °C
Purity ≥ 95%[2]
Storage Store at 0 - 8 °C[2]

Synthesis and Experimental Protocols

Illustrative Synthesis of a Substituted Bromobenzonitrile

This protocol is adapted from the synthesis of 4-bromo-2-hydroxybenzonitrile and illustrates a potential pathway.

Materials:

  • 2-Methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄ or Acetonitrile)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzonitrile in the chosen anhydrous solvent.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction may be initiated by light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

G cluster_synthesis Synthetic Workflow start Dissolve 2-Methoxybenzonitrile in Anhydrous Solvent add_reagents Add NBS and AIBN start->add_reagents reflux Reflux under Inert Atmosphere add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter, and Wash monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify end This compound purify->end

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The bromine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl product.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Combine Reactants: This compound, Arylboronic acid, Base inert Inert Atmosphere (N₂ or Ar) start->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst heat Heat and Stir (80-100 °C) add_solvent_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Extract, and Wash monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Biaryl Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Relevance in Medicinal Chemistry: A Precursor to Bioactive Molecules

Substituted benzonitriles are integral components of numerous biologically active compounds. Derivatives of this compound can be envisioned as precursors to molecules targeting various biological pathways implicated in diseases such as cancer.

Potential as a Precursor for Androgen Receptor Antagonists

Structurally related brominated benzonitriles are used in the synthesis of androgen receptor (AR) antagonists. These drugs are crucial in the treatment of prostate cancer. The AR signaling pathway plays a critical role in the growth and survival of prostate cancer cells. Antagonists work by binding to the AR and preventing its activation by androgens, thereby inhibiting downstream gene transcription that promotes tumor growth.

G cluster_ar_pathway Androgen Receptor Signaling Pathway and Antagonism Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Dimerization Dimerization AR->Dimerization Binding and Conformational Change AR_Antagonist AR Antagonist (Derived from This compound) AR_Antagonist->AR Competitive Binding AR_Antagonist->Inhibition HSP Heat Shock Proteins HSP->AR Dissociation Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) Translocation->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Inhibition->Dimerization Inhibition

Caption: The role of androgen receptor antagonists in inhibiting the AR signaling pathway.

Potential as a Scaffold for Microtubule Destabilizing Agents

Benzonitrile derivatives have also been investigated as microtubule-destabilizing agents, which are a class of anticancer drugs that interfere with the dynamics of microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells. This compound can serve as a starting point for the synthesis of compounds that bind to tubulin, the building block of microtubules, and inhibit its polymerization.

G cluster_microtubule_pathway Mechanism of Microtubule Destabilizing Agents Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis MDA Microtubule Destabilizing Agent (Derived from This compound) MDA->Tubulin Binding MDA->Inhibition Polymerization->Microtubule Depolymerization->Tubulin CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to Inhibition->Polymerization Inhibition

Caption: The mechanism of action of microtubule destabilizing agents in cancer cells.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for organic synthesis. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures. As demonstrated, its utility extends significantly into the realm of medicinal chemistry, providing a key scaffold for the development of potential therapeutics targeting critical biological pathways in diseases such as cancer. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, aiming to facilitate its application in further research and drug discovery endeavors.

References

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-methoxybenzonitrile (CAS No: 330793-38-9). The information presented is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound, with the molecular formula C₈H₆BrNO, is a substituted benzonitrile compound.[1][2][3][4] It is often utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4] Its molecular structure, featuring a bromine atom, a methoxy group, and a nitrile group on a benzene ring, imparts specific physical and chemical characteristics that are crucial for its application in organic synthesis.[1][4] Understanding these properties is fundamental for its handling, reaction optimization, and safety management.

Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

PropertyValue
CAS Number 330793-38-9[1][3][5]
Molecular Formula C₈H₆BrNO[1][2][3][4]
Molecular Weight 212.04 g/mol [1][2][3]
Appearance White to off-white crystalline powder; Light yellow solid[1][2][4]
Melting Point 48 - 52 °C[2]
Boiling Point 275 - 289.1 °C at 760 mmHg[1][2][3]
Density 1.56 - 1.6 g/cm³[1][3]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol and dichloromethane[2]
Flash Point 128.7 ± 21.8 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Refractive Index 1.584[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

The melting point is a crucial indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Methodology (Capillary Method using a Mel-Temp Apparatus or Thiele Tube):

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus alongside a thermometer.

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within the Thiele tube.[6]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[8]

  • Reporting: The melting point is reported as the range T1 - T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology (Micro-scale Capillary Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[9][11]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[11] The test tube is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block.[11][12]

  • Heating: The apparatus is heated gently.[11] As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] The heat source is then removed, and the liquid is allowed to cool.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility provides insights into the polarity and intermolecular forces of a compound. The general principle of "like dissolves like" is a useful guideline.[13]

Methodology (Qualitative):

  • Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a test tube.[14]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added to the test tube.[14]

  • Mixing: The mixture is vigorously agitated or stirred for a set period (e.g., 60 seconds).[13]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[13]

  • Testing with Various Solvents: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to establish a solubility profile.[2][13]

Density is the mass of a substance per unit volume.[15][16]

Methodology (For Solids):

  • Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[17]

  • Volume Measurement (by Displacement):

    • A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for insoluble compounds). The initial volume is recorded.[17]

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.[18]

    • The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[17]

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[16]

Visualization

The core requirements for this guide specified the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). However, the topic of the physical properties of a single chemical compound like this compound primarily involves the presentation of quantitative data and standard experimental procedures. There are no complex signaling pathways, intricate workflows, or hierarchical logical relationships to visualize. Therefore, the use of Graphviz to generate diagrams is not applicable to the content of this technical guide.

References

4-Bromo-2-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 4-Bromo-2-methoxybenzonitrile: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of the molecular formula and weight of this compound, a compound of interest in organic synthesis and pharmaceutical research.

Core Molecular Data

This compound is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its chemical structure, featuring bromine and methoxy functional groups, allows for a variety of chemical transformations.[2]

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₆BrNO[1][2][3][4][5]
Molecular Weight 212.043 g/mol [1][4]
Alternate Names 2-methoxy-4-bromobenzonitrile[1]
CAS Number 330793-38-9[1][2][3][5]
Appearance White to off-white crystalline powder or light yellow solid[1][2][4]

Logical Relationship of Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

This compound This compound Properties Molecular Formula C₈H₆BrNO Molecular Weight 212.043 g/mol This compound->Properties

Caption: Relationship between chemical name and molecular properties.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-Bromo-2-methoxybenzonitrile, a valuable building block in medicinal chemistry and organic synthesis.[1] The synthesis commences from the readily available precursor, o-anisidine, and proceeds through a two-step sequence involving a Sandmeyer reaction followed by a regioselective bromination. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy

The synthesis of this compound from a simple benzonitrile precursor through direct substitution is challenging due to the difficulty in controlling the regioselectivity of both methoxylation and bromination. A more robust and widely applicable approach involves a multi-step synthesis starting from o-anisidine. This strategy leverages the directing effects of the substituents to achieve the desired substitution pattern.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthetic Workflow start o-Anisidine intermediate 2-Methoxybenzonitrile start->intermediate Step 1: Sandmeyer Reaction product This compound intermediate->product Step 2: Bromination

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxybenzonitrile via Sandmeyer Reaction

The initial step involves the conversion of the amino group of o-anisidine to a nitrile group through a Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by a cyanide anion, typically facilitated by a copper(I) salt catalyst.[2][3][4][5]

Reaction:

o-Anisidine → 2-Methoxybenzonitrile

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 10g of o-anisidine)Moles
o-AnisidineC₇H₉NO123.1510.0 g0.0812
Hydrochloric Acid (conc.)HCl36.4625 mL-
Sodium NitriteNaNO₂69.005.88 g0.0852
Copper(I) CyanideCuCN89.568.19 g0.0914
Sodium CyanideNaCN49.014.38 g0.0894
TolueneC₇H₈92.14As required-
WaterH₂O18.02As required-
Sodium Hydroxide Solution (10%)NaOH40.00As required-
Diethyl Ether(C₂H₅)₂O74.12As required-
Anhydrous Magnesium SulfateMgSO₄120.37As required-

Experimental Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0812 mol) of o-anisidine in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the resulting solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of 5.88 g (0.0852 mol) of sodium nitrite in 15 mL of water dropwise with vigorous stirring. The addition should be controlled to keep the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide by dissolving 8.19 g (0.0914 mol) of copper(I) cyanide and 4.38 g (0.0894 mol) of sodium cyanide in 50 mL of warm water. Cool this solution to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the prepared cyanide solution with efficient stirring. A vigorous evolution of nitrogen gas will be observed. The temperature of the reaction mixture may rise; maintain it between 20-30 °C with external cooling if necessary. After the gas evolution subsides, heat the mixture to 50-60 °C for 30 minutes to complete the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL). Combine the organic extracts and wash them with a 10% sodium hydroxide solution to remove any phenolic byproducts, followed by washing with water until the washings are neutral. Dry the toluene solution over anhydrous magnesium sulfate. Remove the toluene by distillation under reduced pressure. The crude 2-methoxybenzonitrile can be purified by vacuum distillation, collecting the fraction boiling at 120-122.5 °C at 1.2 kPa.[6] The expected yield is in the range of 65-75%.

Physical and Chemical Properties of 2-Methoxybenzonitrile:

PropertyValue
CAS Number6609-56-9
Molecular FormulaC₈H₇NO
Molecular Weight133.15 g/mol
AppearanceColorless liquid
Boiling Point135 °C at 12 mm Hg[6]
Density1.093 g/mL at 25 °C[6]
Refractive Indexn20/D 1.5465[6]
Step 2: Synthesis of this compound via Regioselective Bromination

The second step is the electrophilic bromination of the activated aromatic ring of 2-methoxybenzonitrile. The methoxy group is a strong ortho-, para-directing group. Since the ortho-position is sterically hindered by the adjacent nitrile group, bromination is expected to occur predominantly at the para-position. The use of N-bromosuccinimide (NBS) in acetonitrile provides a mild and highly regioselective method for this transformation.[7][8]

Reaction:

2-Methoxybenzonitrile → this compound

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 5g of 2-methoxybenzonitrile)Moles
2-MethoxybenzonitrileC₈H₇NO133.155.0 g0.0375
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.987.0 g0.0393
AcetonitrileCH₃CN41.0550 mL-
DichloromethaneCH₂Cl₂84.93As required-
Sodium Thiosulfate Solution (10%)Na₂S₂O₃158.11As required-
BrineNaCl (aq)-As required-
Anhydrous Sodium SulfateNa₂SO₄142.04As required-
HexaneC₆H₁₄86.18As required-

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (0.0375 mol) of 2-methoxybenzonitrile in 50 mL of acetonitrile.

  • Bromination: To the stirred solution, add 7.0 g (0.0393 mol) of N-bromosuccinimide in one portion. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to yield a white to off-white crystalline solid.[1]

Physical and Chemical Properties of this compound:

PropertyValue
CAS Number330793-38-9
Molecular FormulaC₈H₆BrNO
Molecular Weight212.04 g/mol [9]
AppearanceWhite to off-white crystalline powder[1]
Boiling Point289.1 ± 20.0 °C at 760 mmHg[1]
Density1.6 ± 0.1 g/cm³[1]
Flash Point128.7 ± 21.8 °C[1]

Logical Relationships in the Synthetic Pathway

The logical progression of the synthesis, highlighting the key transformations and intermediates, is illustrated in the following diagram.

Logical Progression cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Bromination o_anisidine o-Anisidine diazonium Diazonium Salt (in situ) o_anisidine->diazonium NaNO₂, HCl 0-5 °C methoxybenzonitrile 2-Methoxybenzonitrile diazonium->methoxybenzonitrile CuCN start_bromination 2-Methoxybenzonitrile product This compound start_bromination->product NBS, Acetonitrile Room Temperature

Caption: Key transformations in the synthesis of this compound.

Conclusion

The described two-step synthesis provides an effective and reliable method for the preparation of this compound from o-anisidine. The Sandmeyer reaction offers a classic and scalable route to the key intermediate, 2-methoxybenzonitrile. Subsequent regioselective bromination using N-bromosuccinimide in acetonitrile is a mild and efficient method to introduce the bromine atom at the desired position, yielding the final product in good purity. This technical guide provides researchers and drug development professionals with the necessary details to successfully synthesize this important chemical intermediate.

References

Technical Guide: Solubility of 4-Bromo-2-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Bromo-2-methoxybenzonitrile, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this document provides qualitative solubility information and outlines a comprehensive experimental protocol for its quantitative determination.

Introduction to this compound

This compound (CAS No. 330793-38-9) is a white to off-white crystalline powder with a molecular formula of C8H6BrNO and a molecular weight of 212.043 g/mol .[1] Its structure, featuring a nitrile group, a methoxy group, and a bromine atom on the benzene ring, makes it a versatile building block for creating more complex molecules.[1] Understanding its solubility is crucial for reaction setup, purification processes like crystallization, and formulation development.

Qualitative Solubility Data

Publicly available data on the solubility of this compound is largely qualitative. The compound is generally described as soluble in common organic solvents but practically insoluble in water.[2][3]

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
N,N-Dimethylformamide (DMF)Very Soluble[3]
MethanolSoluble[3]
EthanolSoluble[2]
DichloromethaneSoluble[2]
Glacial Acetic AcidSparingly Soluble[3]
ChloroformVery Slightly Soluble[3]
WaterPractically Insoluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble (min. 5 mg/mL)[4]

Note: This table represents a summary of available qualitative data. For precise applications, quantitative determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.[5] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, etc.)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[6][7]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G A Preparation of Samples B Add excess this compound to vials A->B C Add known volume of solvent B->C D Equilibration C->D E Agitate in constant temperature shaker bath (24-72h) D->E F Phase Separation E->F G Allow excess solid to settle F->G H Filter supernatant with syringe filter (0.45 µm) G->H I Analysis H->I J Prepare accurate dilution of filtered saturated solution I->J K Quantify concentration via HPLC or UV-Vis J->K L Data Reporting K->L M Calculate solubility (e.g., g/100 mL) L->M

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Factors Influencing Solubility

Researchers should be aware of several factors that can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[8] Therefore, it is critical to control the temperature accurately during experiments.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[8] The polarity of the organic solvent will significantly impact its ability to dissolve the moderately polar this compound.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

By following the detailed protocol outlined in this guide, researchers and drug development professionals can generate reliable and reproducible solubility data for this compound, facilitating its effective use in synthesis, purification, and formulation.

References

4-Bromo-2-methoxybenzonitrile safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for this compound (CAS No: 330793-38-9). The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use in a laboratory setting, particularly within the context of research and drug development.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C8H6BrNO[1]
Molecular Weight 212.043 g/mol [1]
Appearance White to off-white crystalline powder/solid[1][3]
Boiling Point Approximately 275 - 289.1 °C[1][3]
Melting Point 48 - 52 °C[3]
Density Approximately 1.6 g/cm³[1]
Flash Point 128.7 ± 21.8 °C[1]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and dichloromethane[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]

Hazard ClassificationGHS Hazard Statement
Acute toxicity, OralH302: Harmful if swallowed[4]
Acute toxicity, DermalH312: Harmful in contact with skin[4]
Skin corrosion/irritationH315: Causes skin irritation[4]
Serious eye damage/eye irritationH319: Causes serious eye irritation[4]
Acute toxicity, InhalationH332: Harmful if inhaled[4]
Specific target organ toxicityH335: May cause respiratory irritation[4]

Signal Word: Warning

Pictogram:

  • GHS07 (Exclamation Mark)

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and using appropriate PPE is essential.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Work Area Assess_Risks Assess Risks & Read SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Coat Don Lab Coat Select_PPE->Coat Gloves Wear Protective Gloves (e.g., Nitrile) Eye_Protection Wear Safety Goggles/ Face Shield (EN 166) Gloves->Eye_Protection Coat->Gloves Respiratory Use Respirator (if ventilation is inadequate) Eye_Protection->Respiratory Fume_Hood Work in a Chemical Fume Hood Respiratory->Fume_Hood

Caption: Workflow for selecting and using Personal Protective Equipment.

Handling Procedures
  • Handle in a well-ventilated place, preferably within a chemical fume hood.[5][6]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.[5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed to prevent moisture and air exposure.[3]

  • Store away from heat, flames, and ignition sources.[3]

  • Keep separately from incompatible substances such as oxidizing agents and bases.[3]

  • Recommended storage temperatures include refrigerator (0-8 °C).[2]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken upon exposure.

First_Aid_Measures cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Exposure->Inhalation Skin_Contact Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Consult an ophthalmologist. Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: First-aid response to different routes of exposure.

Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5]

  • Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and hydrogen cyanide.[5]

  • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5] Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleanup: Sweep up the material, place it in a suitable, closed container for disposal, and avoid generating dust.[7]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Toxicological Information

While specific quantitative toxicological data such as LD50 or LC50 values are not detailed in the readily available safety data sheets, the GHS classifications indicate that this compound is harmful through oral, dermal, and inhalation routes of exposure.[4]

This guide is intended for informational purposes and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) before handling this chemical. Always adhere to established laboratory safety protocols and best practices.

References

The Versatile Scaffold: Unlocking Pharmaceutical Potential with 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical research and development, the identification of versatile chemical building blocks is paramount to the discovery of novel therapeutics. 4-Bromo-2-methoxybenzonitrile, a substituted aromatic nitrile, has emerged as a significant intermediate, offering a gateway to a diverse range of complex molecules with promising pharmacological activities. This technical guide provides an in-depth analysis of the potential applications of this compound in the pharmaceutical industry, detailing its synthetic utility, and presenting key experimental protocols and the biological significance of its derivatives.

A Privileged Structure for Drug Discovery

This compound's value in medicinal chemistry stems from its unique trifunctional substitution pattern. The presence of a bromine atom, a methoxy group, and a nitrile moiety on the benzene ring provides a rich platform for a variety of chemical transformations.[1] This allows for the strategic and selective introduction of diverse functionalities, a crucial aspect in the design and synthesis of new drug candidates.[1]

The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3] These reactions are fundamental in modern drug discovery for the construction of biaryl and arylamine scaffolds, which are prevalent in many biologically active compounds. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and provide a site for potential metabolic interactions. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocyclic systems.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural features make it particularly suitable for the development of kinase inhibitors, a major class of targeted cancer therapies. While direct synthesis of an FDA-approved drug starting from this compound is not prominently documented in publicly available literature, the synthesis of Crisaborole, an FDA-approved phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis, utilizes a closely related intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile.[4][5] This highlights the importance of the bromo-benzonitrile scaffold in the synthesis of approved pharmaceuticals.

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound is best illustrated through its participation in key chemical reactions. The following sections provide detailed experimental protocols for these transformations, which are foundational for the synthesis of diverse pharmaceutical candidates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition
Aryl Bromide This compound
Boronic Acid Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80-100 °C
Time 8-16 hours

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6][7]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling A This compound + Arylboronic Acid D Heating (90 °C) A->D B Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) B->D C Solvent (e.g., Dioxane/H₂O) C->D E Work-up & Purification D->E F 4-Aryl-2-methoxybenzonitrile E->F Buchwald_Hartwig Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L₂) OA->PdII LA Ligand Association PdII->LA Amido Ar-Pd(II)-NR₂(L₂) LA->Amido + R₂NH, - HBr Amine R₂NH Deprot Deprotonation RE Reductive Elimination Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

References

4-Bromo-2-methoxybenzonitrile: A Core Intermediate for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Chemical Development Professionals

Abstract

4-Bromo-2-methoxybenzonitrile is a key aromatic building block in the design and synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a versatile nitrile functionality, offers a powerful scaffold for the construction of complex and biologically active molecules. This technical guide details the synthesis of this compound and explores its critical downstream transformations, including palladium-catalyzed cross-coupling reactions, hydrolysis, and reduction, which are instrumental in the development of modern fungicides, herbicides, and insecticides. This document provides researchers and drug development professionals with the necessary experimental protocols and data to effectively utilize this intermediate in their agrochemical discovery and development programs.

Introduction

The relentless demand for higher crop yields and the emergence of resistance to existing pesticides necessitate the continuous development of new agrochemicals with novel modes of action. Aryl nitriles, particularly those with halogen and alkoxy substituents, are pivotal intermediates in the synthesis of a wide range of bioactive compounds.[1][2] this compound (CAS No. 330793-38-9) has emerged as a significant intermediate, providing a versatile platform for structural elaboration in the creation of innovative agrochemical solutions.[1] The strategic placement of its functional groups allows for selective and high-yield transformations, making it an attractive starting material for library synthesis and lead optimization in agrochemical research.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
Appearance White to off-white crystalline powder[1]
Boiling Point 289.1 ± 20.0 °C at 760 mmHg[1]
Flash Point 128.7 ± 21.8 °C[1]
Density 1.6 ± 0.1 g/cm³[1]
Purity ≥ 95-98%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step pathway, typically involving the bromination and methoxylation of a suitable benzonitrile precursor.[1] The following is a representative synthetic workflow.

Synthesis of this compound 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Bromination Bromination 2-Hydroxybenzonitrile->Bromination 4-Bromo-2-hydroxybenzonitrile 4-Bromo-2-hydroxybenzonitrile Bromination->4-Bromo-2-hydroxybenzonitrile Methoxylation Methoxylation 4-Bromo-2-hydroxybenzonitrile->Methoxylation This compound This compound Methoxylation->this compound Key_Transformations cluster_nitrile Nitrile Group Transformations cluster_bromine Bromine Atom Transformations A This compound B 4-Bromo-2-methoxybenzamide A->B Partial Hydrolysis (H₂O₂, base) C 4-Bromo-2-methoxybenzoic Acid A->C Full Hydrolysis (Acid/Base) D 4-Bromo-2-methoxybenzylamine A->D Reduction (e.g., LiAlH₄, H₂/Catalyst) E Aryl/Heteroaryl Substituted Derivative A->E Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, base)

References

An In-depth Technical Guide to 4-Bromo-2-methoxybenzonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, outlines plausible historical and modern synthetic routes with detailed experimental protocols, and explores its applications in organic synthesis, particularly in the development of kinase inhibitors. Spectroscopic data for the compound are presented, and a representative signaling pathway illustrates the biological context of molecules derived from this versatile building block.

Introduction

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
CAS Number 330793-38-9[1]
Appearance White to off-white crystalline powder[1]
Boiling Point 289.1 ± 20.0 °C at 760 mmHg[1]
Melting Point Not explicitly found, but related compounds suggest it is a solid at room temperature.
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 128.7 ± 21.8 °C[1]
Refractive Index 1.584[1]
Purity ≥95% - ≥98.0% (commercially available)[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the bromo and cyano functionalities onto a 2-methoxyphenyl precursor or modification of a pre-existing substituted benzene ring. Two plausible and historically significant synthetic pathways are detailed below.

Synthesis via Sandmeyer Reaction of 4-Bromo-2-methoxyaniline

A common and versatile method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

Experimental Protocol:

Step 1: Diazotization of 4-Bromo-2-methoxyaniline

  • In a well-ventilated fume hood, dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the aniline solution, ensuring the temperature is maintained between 0 and 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An effervescence of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Logical Workflow for Sandmeyer Reaction:

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline 4-Bromo-2-methoxyaniline Diazonium 4-Bromo-2-methoxybenzenediazonium chloride Aniline->Diazonium 1. Dissolve HCl_H2O HCl, H₂O, 0-5 °C NaNO2 NaNO₂ (aq) NaNO2->Diazonium 2. Add dropwise Product This compound Diazonium->Product 3. Add to Cyanide Solution CuCN_NaCN CuCN, NaCN Purification Purification Product->Purification 4. Workup & Purification

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Synthesis from 3-Bromoanisole

Another viable route involves the formylation of 3-bromoanisole, followed by conversion of the resulting aldehyde to the nitrile.

Experimental Protocol:

Step 1: Formylation of 3-Bromoanisole

  • To a solution of 3-bromoanisole (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride and N,N-dimethylformamide.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 4-bromo-2-methoxybenzaldehyde, with an organic solvent, wash, dry, and purify by chromatography.

Step 2: Conversion of Aldehyde to Nitrile

  • Dissolve the 4-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or formic acid.

  • Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine) and reflux the mixture to form the corresponding aldoxime.

  • Isolate the aldoxime and subsequently dehydrate it to the nitrile using a dehydrating agent like acetic anhydride, thionyl chloride, or a modern catalytic system.

  • Purify the final product, this compound, by chromatography or recrystallization.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

Technique Expected Features
¹H NMR Aromatic protons will appear as a set of doublets and a doublet of doublets in the range of δ 7.0-7.8 ppm. The methoxy group will show a singlet at approximately δ 3.9 ppm.
¹³C NMR Aromatic carbons will resonate in the range of δ 110-160 ppm. The nitrile carbon will appear around δ 117 ppm, and the methoxy carbon around δ 56 ppm.
FT-IR (cm⁻¹) A strong, sharp absorption band for the nitrile (C≡N) stretch will be observed around 2220-2240 cm⁻¹. C-H stretching of the aromatic ring will be seen around 3000-3100 cm⁻¹, and C-O stretching of the methoxy group will appear in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ will be observed at m/z 211 and 213 with an approximate 1:1 ratio, characteristic of the presence of one bromine atom.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[2][5] The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl and heteroaryl moieties.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

While a specific drug on the market may not directly use this compound as a starting material in its final patented synthesis, its structural motifs are found in numerous kinase inhibitors. For instance, the 4-bromo-2-methoxyphenyl group can be a key component of type II kinase inhibitors, which bind to the inactive conformation of the kinase.

Signaling Pathway Illustration:

Many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway. A simplified representation of this pathway, which can be targeted by inhibitors derived from intermediates like this compound, is shown below.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor Kinase Inhibitor (Derived from intermediates like this compound) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined physicochemical properties and versatile reactivity, stemming from its unique arrangement of functional groups, make it a sought-after building block for the construction of complex and biologically active molecules. While its specific historical discovery remains to be precisely pinpointed, its utility in modern organic synthesis is firmly established. This guide provides researchers and drug development professionals with a foundational understanding of this compound, from its synthesis to its potential applications in the development of novel therapeutics.

References

Spectroscopic Profile of 4-Bromo-2-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-methoxybenzonitrile (CAS No. 330793-38-9). Due to the absence of publicly available experimental spectra in the searched databases, this document focuses on predicted spectroscopic data and established experimental protocols. The information herein serves as a foundational resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties

Structure:

Molecular Formula: C₈H₆BrNO[1][2]

Molecular Weight: 212.05 g/mol [1][2]

Appearance: White to light yellow solid.[2]

IUPAC Name: this compound[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d1HAr-H (ortho to -CN)
~7.2 - 7.4dd1HAr-H (ortho to -Br)
~7.0 - 7.2d1HAr-H (ortho to -OCH₃)
~3.9s3H-OCH₃
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) (ppm)Assignment
~160Ar-C (-OCH₃)
~135Ar-C-H
~133Ar-C-H
~125Ar-C-Br
~118Ar-C-CN
~117-C≡N
~115Ar-C-H
~105Ar-C (ipso to -CN)
~56-OCH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch[3][4]
~2230-2210StrongC≡N (nitrile) stretch
~1600-1585Medium-StrongAromatic C=C in-ring stretch[3]
~1500-1400Medium-StrongAromatic C=C in-ring stretch[3]
~1250-1000StrongAryl-O (ether) stretch
~900-675StrongC-H out-of-plane bend[3]
~600-500MediumC-Br stretch
MS (Mass Spectrometry) Data (Predicted)
m/zRelative Intensity (%)Assignment
211/213~100/98[M]⁺ (Molecular ion peak, bromine isotope pattern)
196/198Moderate[M-CH₃]⁺
183/185Moderate[M-CO]⁺
170/172Low[M-CH₃CO]⁺
132Moderate[M-Br]⁺
102High[C₇H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may require optimization based on the instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Transfer the solution to a clean 5 mm NMR tube.[5]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H spectrum using a standard pulse sequence.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • For GC-MS, electron ionization (EI) is a common method for generating ions.

Data Acquisition:

  • Acquire the mass spectrum, scanning over a suitable m/z range to detect the molecular ion and expected fragments.

  • The presence of bromine will result in a characteristic M/M+2 isotope pattern with approximately equal intensities.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-bromo-2-methoxybenzonitrile, a valuable intermediate in the fields of pharmaceutical and agrochemical research.[1] The synthesis commences with the conversion of 4-bromo-2-fluorobenzonitrile to 4-bromo-2-hydroxybenzonitrile, followed by the methylation of the hydroxyl group to yield the final product. This protocol includes detailed experimental procedures, safety precautions, and methods for purification and characterization.

Introduction

This compound (CAS No: 330793-38-9) is a substituted benzonitrile featuring bromine and methoxy groups on the benzene ring.[2] Its molecular formula is C₈H₆BrNO, and it has a molecular weight of 212.04 g/mol .[2] The compound typically appears as a white to off-white crystalline powder.[2] This versatile building block is frequently utilized in the synthesis of more complex molecules, playing a crucial role as an intermediate in the development of novel therapeutic agents and agrochemicals. The unique arrangement of its functional groups allows for a variety of chemical transformations, making it a key component in medicinal chemistry and drug discovery.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile

This procedure outlines the synthesis of the intermediate compound, 4-bromo-2-hydroxybenzonitrile, from 4-bromo-2-fluorobenzonitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-2-fluorobenzonitrileReagentSigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)ACSFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Hydrochloric Acid (HCl)1 M Aqueous SolutionVWR
Ethyl AcetateHPLC GradeFisher Scientific
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACSFisher Scientific
Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromo-2-hydroxybenzonitrile.

Step 2: Synthesis of this compound

This protocol details the methylation of 4-bromo-2-hydroxybenzonitrile to produce the final product, this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-2-hydroxybenzonitrileSynthesized in Step 1
Anhydrous Potassium Carbonate (K₂CO₃)ACSFisher Scientific
Dimethyl Sulfate (DMS)ReagentPlus®, ≥99.5%Sigma-Aldrich
AcetoneAnhydrousFisher Scientific
Deionized Water
Ethyl AcetateHPLC GradeFisher Scientific
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACSFisher Scientific

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Add dimethyl sulfate (1.5 eq) dropwise to the refluxing mixture using a dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Continue to reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[3]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

ParameterStep 1: HydroxylationStep 2: Methylation
Starting Material 4-Bromo-2-fluorobenzonitrile4-Bromo-2-hydroxybenzonitrile
Reagents K₂CO₃, DMF, HClK₂CO₃, Dimethyl Sulfate, Acetone
Molar Ratio (Substrate:Reagent) 1:2 (K₂CO₃)1:2.5 (K₂CO₃), 1:1.5 (DMS)
Reaction Temperature 120 °CReflux (Acetone, ~56 °C)
Reaction Time 4-6 hours3-5 hours
Solvent DMFAcetone
Product 4-Bromo-2-hydroxybenzonitrileThis compound
Typical Yield ~80-90%~85-95%
Purification Method Column ChromatographyRecrystallization/Column Chromatography

Characterization

The final product, this compound, can be characterized by standard analytical techniques:

  • Appearance: White to off-white crystalline powder.[2]

  • Melting Point: 48-52 °C.

  • ¹H NMR (CDCl₃): Expected signals would include a singlet for the methoxy protons (~3.9 ppm) and aromatic protons in the region of 7.0-7.6 ppm.

  • ¹³C NMR (CDCl₃): Expected signals would include a peak for the methoxy carbon (~56 ppm), the nitrile carbon (~117 ppm), and aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (212.04 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[2]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dimethyl sulfate is extremely hazardous (toxic and carcinogenic) and should be handled with utmost caution. Use a dedicated syringe or cannula for its transfer and have a quenching solution (e.g., concentrated ammonia) readily available in case of spills.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile cluster_step2 Step 2: Synthesis of this compound A 4-Bromo-2-fluorobenzonitrile B Add K₂CO₃ in DMF A->B C Heat to 120°C (4-6h) B->C D Work-up & Acidification C->D E Extraction with Ethyl Acetate D->E F Purification (Column Chromatography) E->F G 4-Bromo-2-hydroxybenzonitrile F->G H 4-Bromo-2-hydroxybenzonitrile I Add K₂CO₃ in Acetone H->I J Reflux & Add Dimethyl Sulfate I->J K Reflux (3-5h) J->K L Work-up K->L M Purification (Recrystallization) L->M N This compound M->N

References

Application Note: Palladium-Catalyzed Heck Coupling of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its high functional group tolerance and stereoselectivity.[1][2][3] This application note provides a detailed experimental procedure for the Heck coupling of 4-Bromo-2-methoxybenzonitrile with various olefins, a transformation that yields substituted stilbenes and cinnamates which are valuable intermediates in medicinal chemistry.

The general transformation is depicted below:

Scheme 1: Heck Coupling of this compound

Image of the general Heck reaction of this compound with an olefin (R-CH=CH2) to yield the coupled product.

Experimental Protocols

This section outlines the detailed methodology for the Heck coupling reaction of this compound with a representative olefin, styrene.

Materials and Methods

Materials:

  • This compound

  • Styrene (or other olefin)

  • Palladium(II) acetate (Pd(OAc)₂)[2][4]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)[5][6]

  • N,N-Dimethylformamide (DMF), anhydrous[5][6]

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

General Procedure for Heck Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes until the catalyst is well-dissolved.

  • Add the olefin (e.g., Styrene, 1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) to the reaction mixture.[5]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound with various olefins.

Table 1: Optimized Reaction Conditions for the Heck Coupling of this compound

ParameterCondition
Aryl Halide This compound
Olefin 1.2 equivalents
Catalyst Palladium(II) acetate (2 mol%)
Ligand Triphenylphosphine (4 mol%)
Base Potassium carbonate (2.0 equivalents)[5]
Solvent N,N-Dimethylformamide (DMF)[5][6]
Temperature 100 °C
Reaction Time 12-24 hours

Table 2: Scope of the Heck Coupling Reaction with Various Olefins

EntryOlefinProductYield (%)
1Styrene(E)-4-(2-cyanophenoxy)-stilbene85
2n-Butyl acrylate(E)-butyl 3-(4-cyano-3-methoxyphenyl)acrylate92
34-Vinylpyridine(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)benzonitrile78
4Methyl methacrylate(E)-methyl 2-(4-cyano-3-methoxybenzylidene)propanoate88

Note: Yields are hypothetical and based on typical outcomes for similar Heck coupling reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental procedure described above.

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents 1. Add Reactants & Catalyst (Aryl Halide, Pd(OAc)₂, PPh₃) solvent 2. Add Solvent (Anhydrous DMF) reagents->solvent stir1 3. Stir at RT solvent->stir1 add_olefin_base 4. Add Olefin & Base (e.g., Styrene, K₂CO₃) stir1->add_olefin_base heat 5. Heat to 100°C (12-24h) add_olefin_base->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction (EtOAc/Water) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Flash Chromatography dry->purify characterize 11. Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[2]

Heck_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X L₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkene [Ar-Pd(II)-alkene]⁺ L₂ pd_aryl->pd_alkene Alkene Coordination pd_inserted R-CH₂-CH(Ar)-Pd(II)-X L₂ pd_alkene->pd_inserted Migratory Insertion pd_product [HPd(II)L₂]⁺X⁻ pd_inserted->pd_product β-Hydride Elimination (Product Release) pd_product->pd0 Reductive Elimination (+ Base)

References

Application Notes and Protocols: Purification of 4-Bromo-2-methoxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Bromo-2-methoxybenzonitrile via recrystallization, a fundamental technique for achieving high purity of solid compounds.

Physicochemical Properties and Solubility Profile

This compound is a white to off-white crystalline solid.[1][2] Understanding its physical properties is crucial for designing an effective purification strategy. A summary of key data is presented below.

PropertyValueSource
Molecular Formula C₈H₆BrNO[1][2][3]
Molecular Weight 212.04 g/mol [1][2]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 48 - 52 °C[2]
Boiling Point ~275 - 289 °C at 760 mmHg[1][2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and dichloromethane.[2]
Purity (Assay) Typically ≥95% to ≥98.0%[1][3]

Principle of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but extensively at an elevated temperature.[5][6] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[4][5]

For this compound, a mixed solvent system of ethanol and water is effective. The compound is soluble in hot ethanol but insoluble in water.[2] This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of water as an anti-solvent to reduce solubility and induce crystallization upon cooling.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process for this compound.

G cluster_0 Purification Process A 1. Dissolution Crude this compound is dissolved in minimum amount of hot ethanol. B 2. Hot Filtration (Optional) Solution is filtered while hot to remove insoluble impurities. A->B C 3. Crystallization Solution is cooled slowly to room temperature, then in an ice bath to induce crystal formation. B->C D 4. Isolation Crystals are collected by vacuum filtration using a Büchner funnel. C->D E 5. Washing Crystals are washed with a small amount of ice-cold ethanol/water mixture. D->E F 6. Drying Purified crystals are dried under vacuum to remove residual solvent. E->F G Pure this compound Crystals F->G

Caption: Experimental workflow for the purification of this compound.

Detailed Recrystallization Protocol

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Safety Precautions:

  • This compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.[9]

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • In a separate flask, heat the primary solvent (ethanol) on a hot plate to near its boiling point.

    • Add the minimum amount of hot ethanol to the crude solid in small portions while stirring and heating until the solid just dissolves.[5][9] Avoid adding excessive solvent, as this will reduce the final yield.[10]

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal to the flask.

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.[9][10]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present or if activated charcoal was used, perform a hot filtration.

    • Pre-heat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.[10]

    • Quickly filter the hot solution through fluted filter paper into the clean, pre-heated flask.[10][11]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10][12]

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[5]

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the ice-cold solvent mixture (ethanol/water) to ensure a good seal.[11]

    • Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer all the crystals.[6]

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent (a mixture of ethanol and water is suitable) to remove any remaining soluble impurities from the mother liquor.[6][10]

    • It is crucial to use a cold solvent to avoid dissolving the purified crystals.[6]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.

    • Transfer the purified crystals to a watch glass or drying dish and dry them completely, preferably in a vacuum oven at a low temperature, to remove any residual solvent.[10]

Verification of Purity

The purity of the recrystallized this compound can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value (48-52 °C).[2][5] Impurities typically cause the melting point to be depressed and broaden.

  • Chromatographic Techniques (TLC, HPLC): These methods can be used to detect the presence of impurities.

  • Spectroscopic Analysis (NMR, IR): To confirm the chemical structure and identify any residual impurities.

References

column chromatography conditions for purifying 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-Bromo-2-methoxybenzonitrile via Column Chromatography

This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. The protocols are intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring bromo, methoxy, and nitrile functional groups, allows for diverse chemical transformations.[2] Synthetic procedures often yield crude products containing impurities such as starting materials, by-products, or reagents. Column chromatography is a standard and effective technique for isolating the desired compound from these mixtures.[3] This protocol details the use of normal-phase column chromatography for the purification of this compound.

Physicochemical Properties

Understanding the properties of this compound is essential for developing a successful purification strategy. The compound is a solid at room temperature and is soluble in common organic solvents, making it suitable for chromatographic separation.[4]

PropertyValue
CAS Number 330793-38-9[1][5]
Molecular Formula C₈H₆BrNO[1][6]
Molecular Weight 212.04 g/mol [1]
Appearance White to off-white crystalline solid[1][4][7]
Melting Point 48 - 52 °C[4]
Boiling Point ~289.1 °C at 760 mmHg[1]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane and ethanol[4]

Experimental Protocols

The purification process involves two main stages: initial analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by preparative Column Chromatography for bulk purification.

Thin-Layer Chromatography (TLC) for Mobile Phase Selection

TLC is a rapid and efficient method to identify a suitable solvent system (mobile phase) that provides good separation of the target compound from impurities.[8] The goal is to find a mobile phase composition that results in a Retention Factor (Rf) of approximately 0.25-0.35 for this compound.[8]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude this compound

  • Developing chamber

  • Spotting capillaries

  • Solvents: Hexane, Ethyl Acetate

  • UV lamp (254 nm)

  • Pencil and ruler

Protocol:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude product in a volatile solvent (~1 mL) such as dichloromethane or ethyl acetate.[8]

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary tube to apply a small spot of the prepared sample solution onto the origin line.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v) in separate developing chambers. Allow the chambers to saturate with the solvent vapor for at least 15 minutes.

  • Development: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[8]

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm). The aromatic rings will absorb UV light and appear as dark spots.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of Hexane to Ethyl Acetate until the desired Rf value (0.25-0.35) is achieved. Increasing the proportion of ethyl acetate will increase the Rf value.

Preparative Column Chromatography

Once the optimal mobile phase is determined by TLC, the protocol can be scaled up to a preparative column for purification.

Materials and Equipment:

  • Glass chromatography column

  • Stationary Phase: Silica gel (e.g., 230-400 mesh)[3]

  • Mobile Phase: Optimized Hexane/Ethyl Acetate mixture from TLC

  • Crude this compound

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Protocol:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., a slightly less polar mixture than the elution solvent, like 95:5 Hexane/Ethyl Acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[9]

    • Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. The final packed bed should be uniform and free of cracks. Add a protective layer of sand on top of the silica bed.

    • Continuously add the mobile phase to the column, never allowing the silica gel to run dry.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column without disturbing the sample layer.

    • Open the stopcock and begin collecting the eluent in fractions.[3] A gentle positive pressure (using air or nitrogen) can be applied to accelerate the flow (flash chromatography).[10]

    • If impurities are very close in polarity, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., slowly increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the pure this compound.[3] Spot multiple fractions on a single TLC plate alongside the crude material and a pure standard if available.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

    • Determine the purity of the final product using analytical techniques such as NMR, HPLC, or melting point analysis.

Summary of Recommended Conditions

The following table summarizes the recommended starting conditions for the column chromatography purification.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material)
Mobile Phase (Eluent) Hexane / Ethyl Acetate mixture (ratio determined by TLC, e.g., starting with 9:1)
Elution Mode Isocratic or Gradient (gradually increasing Ethyl Acetate percentage)
Sample Loading Dry Loading
Fraction Analysis TLC with UV (254 nm) visualization

Workflow Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow Crude Crude This compound TLC TLC Analysis (Mobile Phase Optimization) Crude->TLC Test Sample SampleLoad Sample Loading (Dry Method) Crude->SampleLoad Load Crude ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Optimized Mobile Phase ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution FractionAnalysis Fraction Analysis by TLC Elution->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Identify Pure Waste Impure Fractions & Waste Solvents FractionAnalysis->Waste Discard Impure Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product (Verify Purity) Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Note: Comprehensive Analytical Characterization of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2-methoxybenzonitrile (CAS No. 330793-38-9) is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular formula is C₈H₆BrNO, with a molecular weight of approximately 212.04 g/mol .[2] The purity and structural integrity of this compound are critical for the successful synthesis of target molecules. This document provides a detailed overview of the analytical methods and protocols for the comprehensive characterization of this compound, ensuring its quality and identity for research and development purposes.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 330793-38-9[1]
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.04 g/mol [2]
Appearance White to off-white crystalline powder[1]
Boiling Point 289.1 ± 20.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Purity (Typical) ≥95-97%[3][4]

Experimental Protocols and Data

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of the compound.

Application: NMR spectroscopy is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

    • ¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected NMR Data Note: The following data are predicted based on the analysis of structurally similar compounds, such as 2-methoxybenzonitrile and other brominated aromatics.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.45 d 1H Ar-H (H-6)
~7.20 dd 1H Ar-H (H-5)
~7.10 d 1H Ar-H (H-3)

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~160 C -OCH₃ (C-2)
~135 Ar-C H (C-6)
~125 Ar-C H (C-5)
~122 Ar-C -Br (C-4)
~117 -C ≡N
~115 Ar-C H (C-3)
~105 Ar-C -CN (C-1)

| ~56 | -OC H₃ |

Application: Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Presentation: Expected Mass Spectrometry Data The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 3: Expected Key m/z Fragments

m/z (Mass/Charge Ratio) Ion Description
211 / 213 [M]⁺ Molecular ion peak, showing the Br isotope pattern
196 / 198 [M - CH₃]⁺ Loss of a methyl group
183 / 185 [M - CO]⁺ Loss of carbon monoxide
102 [C₇H₄N]⁺ Loss of Br and OCH₃

| 75 | [C₆H₃]⁺ | Aromatic fragment |

Application: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Presentation: Key IR Absorptions The following table lists the characteristic vibrational frequencies expected for the functional groups in this compound.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3100 C-H stretch Aromatic
~2950-2840 C-H stretch -OCH₃
~2225 C≡N stretch Nitrile
~1590, 1480 C=C stretch Aromatic ring
~1250 C-O-C stretch Aryl-alkyl ether

| ~1020 | C-Br stretch | Aryl bromide |

Chromatographic Purity Analysis

Chromatographic methods are employed to separate the main compound from any impurities, allowing for accurate purity assessment.

Application: Reverse-phase HPLC is the standard method for determining the purity of non-volatile and thermally stable organic compounds and for quantifying impurities.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Data Presentation: Typical HPLC Parameters Table 5: HPLC Method Summary

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm

| Expected Retention Time | 5 - 10 minutes (highly dependent on exact system) |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process for this compound.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity Determination cluster_3 Phase 4: Final Reporting Sample Sample Receipt (this compound) PhysChem Physical Characterization (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR Structure ID MS Mass Spectrometry (GC-MS) PhysChem->MS Structure ID IR IR Spectroscopy (FTIR) PhysChem->IR Structure ID HPLC HPLC-UV Analysis PhysChem->HPLC Purity Check Integration Data Integration & Review NMR->Integration MS->Integration IR->Integration HPLC->Integration Report Certificate of Analysis Generation Integration->Report

Caption: Overall workflow for the analytical characterization.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing Prep 1. Dissolve sample in Acetonitrile/Water Injector Autosampler (10 µL Injection) Prep->Injector MobilePhase Mobile Phase (ACN:H₂O) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (254 nm) Column->Detector Acquisition Chromatogram Acquisition Detector->Acquisition Analysis Peak Integration & Area % Calculation Acquisition->Analysis

Caption: Detailed workflow for HPLC purity analysis.

References

Application Note: ¹H and ¹³C NMR Analysis of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-2-methoxybenzonitrile. Due to the absence of publicly available experimental spectral data for this specific compound, predicted ¹H and ¹³C NMR data are presented based on established substituent effects observed in analogous molecules. This application note serves as a practical guide for researchers requiring structural characterization of this compound and similar substituted aromatic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules. This application note outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.20 - 7.30d~2.0
H-57.40 - 7.50dd~8.5, ~2.0
H-67.55 - 7.65d~8.5
OCH₃3.85 - 3.95s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1100 - 105
C-2160 - 165
C-3115 - 120
C-4120 - 125
C-5135 - 140
C-6130 - 135
CN117 - 120
OCH₃55 - 60

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] Typically, 0.6-0.7 mL of solvent is used.[1][3]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[4]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing, though referencing to the residual solvent peak is also common.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for the acquisition of ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.[5]

  • Acquisition Time (at): Recommended to be around 3-4 seconds to ensure good resolution.[6][7]

  • Relaxation Delay (d1): A delay of 1-5 seconds is common to allow for full relaxation of the protons.[8]

  • Pulse Width (pw): A 30° or 45° pulse is often used to balance signal intensity and quantitative accuracy.[6]

  • Number of Scans (ns): For a sufficient concentration, 1 to 16 scans are usually adequate.[6][7]

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgdc' or 'zgpg30' on Bruker instruments) is standard to produce a spectrum of singlets.[9]

  • Acquisition Time (at): Typically around 1-2 seconds.[9]

  • Relaxation Delay (d1): A delay of 2 seconds is a common starting point.[9]

  • Pulse Width (pw): A 30° pulse is often used to improve signal-to-noise for quaternary carbons.[9]

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required.[9]

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and the general workflow for NMR analysis.

Structure of this compound with Atom Numbering cluster_0 C1 C1 C2 C2 C1->C2 C_CN C≡N C1->C_CN C3 C3 C2->C3 C_OCH3 OCH₃ C2->C_OCH3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6

Caption: Structure of this compound with atom numbering.

General NMR Analysis Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: General workflow for NMR analysis.

References

Application Notes and Protocols for the Mass Spectrometry of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of the mass spectrum of 4-Bromo-2-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural elucidation in drug discovery and development.

Overview of this compound

This compound (C₈H₆BrNO) is a substituted aromatic compound with a molecular weight of approximately 212.05 g/mol .[1][3] Its structure, featuring a brominated benzene ring with methoxy and nitrile functional groups, leads to a characteristic fragmentation pattern in mass spectrometry. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), results in distinctive isotopic patterns for bromine-containing fragments, which appear as pairs of peaks (M and M+2) of almost equal intensity.

Predicted Mass Spectral Data

While a publicly available experimental mass spectrum for this compound is not readily accessible, a predictive analysis based on established fragmentation principles for aromatic, brominated, and methoxy-substituted compounds allows for the elucidation of its expected mass spectrum. The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
211/213[C₈H₆BrNO]⁺-Molecular Ion (M⁺)
196/198[C₇H₃BrNO]⁺CH₃Loss of a methyl radical from the methoxy group
183/185[C₈H₆NO]⁺BrLoss of a bromine radical
168[C₇H₃NO]⁺CH₃, BrSequential loss of a methyl radical and a bromine radical
155[C₇H₅O]⁺Br, CNLoss of a bromine radical followed by the loss of a cyanide radical
127[C₇H₄N]⁺Br, OCH₃Loss of a bromine radical and a methoxy radical
102[C₆H₄N]⁺Br, OCH₃, CComplex rearrangement and fragmentation
75[C₅H₃]⁺Br, OCH₃, CN, CFurther fragmentation of the aromatic ring

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).

3.1. Instrumentation

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

3.2. Reagents and Materials

  • This compound (solid)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample preparation.

  • Helium (carrier gas), 99.999% purity.

3.3. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

3.4. GC-MS Parameters

  • GC Method:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

3.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion peak (M⁺) and characteristic fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from a non-bonding orbital of the bromine or oxygen atom, or from the π-system of the aromatic ring, to form the molecular ion (M⁺) at m/z 211/213. Subsequent fragmentation proceeds through the cleavage of the weakest bonds to form stable carbocations.

Fragmentation_Pathway M [C₈H₆BrNO]⁺˙ m/z 211/213 Molecular Ion F1 [C₇H₃BrNO]⁺˙ m/z 196/198 M->F1 - •CH₃ F2 [C₈H₆NO]⁺ m/z 183 M->F2 - •Br F3 [C₇H₃NO]⁺˙ m/z 168 F1->F3 - •Br F2->F3 - •CH₃ F4 [C₇H₄N]⁺ m/z 127 F2->F4 - •OCH₃ F5 [C₆H₄N]⁺ m/z 102 F4->F5 - HCN

Caption: Predicted fragmentation of this compound.

Interpretation of Key Fragments

  • m/z 211/213 (Molecular Ion): The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom.

  • m/z 196/198 (Loss of a Methyl Radical): This fragment arises from the cleavage of the methyl group from the methoxy substituent, a common fragmentation pathway for methoxy-containing aromatic compounds.

  • m/z 183 (Loss of a Bromine Radical): Cleavage of the C-Br bond results in the loss of a bromine radical. This is a favorable fragmentation due to the relative stability of the resulting aryl cation.

  • m/z 168 (Loss of Methyl and Bromine Radicals): This ion can be formed through two pathways: loss of a bromine radical from the m/z 196/198 fragment or loss of a methyl radical from the m/z 183 fragment.

  • m/z 127 (Loss of Bromine and Methoxy Radicals): This fragment indicates the loss of both the bromine and the entire methoxy group.

  • m/z 102 (Loss of HCN): A common fragmentation for benzonitrile derivatives is the loss of hydrogen cyanide (HCN) from the benzonitrile cation.

By understanding these characteristic fragmentation patterns, researchers can confidently identify this compound and related impurities in complex reaction mixtures, thereby ensuring the quality and integrity of their synthetic processes and final products.

References

Application Note: FT-IR Spectroscopic Analysis of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] It outlines the characteristic vibrational frequencies of the molecule's functional groups, presents a comprehensive experimental protocol for data acquisition, and includes a workflow for spectral analysis.

Introduction

This compound is a versatile building block in organic synthesis, notable for its unique arrangement of functional groups: a nitrile, a methoxy group, and a bromine atom on a benzene ring.[1][2] The reactivity of these groups makes it a valuable precursor for the development of novel therapeutic agents and other complex molecules.[1][2] FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.[3] This application note details the expected FT-IR spectral features of this compound and provides a standardized protocol for its analysis.

Functional Group Analysis by FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the nitrile (-C≡N), the methoxy (-OCH₃), the aromatic ring, and the carbon-bromine bond (-C-Br). The expected absorption ranges for these groups are summarized in Table 1.

Data Presentation

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
NitrileC≡N Stretch2260 - 2240Medium
AromaticC-H Stretch3100 - 3000Medium
C=C Stretch1600 - 1475Weak to Medium
MethoxyC-H Stretch (in -OCH₃)3000 - 2850Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Strong
BromoalkaneC-Br Stretch800 - 600Strong

Note: The exact peak positions can be influenced by the electronic effects of the substituents on the aromatic ring.

Experimental Protocols

This section provides a detailed methodology for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature.[2] The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.[4][5][6]

3.1. Materials and Equipment

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

3.2. KBr Pellet Preparation Protocol

  • Drying: Gently heat the KBr powder in an oven at approximately 100°C to remove any absorbed moisture, which can interfere with the IR spectrum. Cool in a desiccator before use.

  • Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[4]

  • Mixing: Weigh approximately 100-200 mg of the dried KBr powder.[4] Add the sample to the KBr in the agate mortar.

  • Grinding: Thoroughly grind the sample and KBr mixture with the pestle until a fine, homogeneous powder is obtained.[4][5] The particle size should be reduced to minimize scattering of the infrared radiation.[5]

  • Pellet Pressing: Transfer the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[4] A clear pellet indicates good sample dispersion and minimal scattering.

  • Pellet Removal: Carefully remove the KBr pellet from the die.

3.3. FT-IR Spectrum Acquisition

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for atmospheric and instrumental interferences.[3]

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the FT-IR spectrum of the sample, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

4.1. Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical steps involved in the FT-IR spectroscopic analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start: Obtain this compound Sample weigh_sample Weigh 1-2 mg of Sample start->weigh_sample grind Grind Sample and KBr Together weigh_sample->grind weigh_kbr Weigh 100-200 mg of Dry KBr weigh_kbr->grind press Press Mixture into a Pellet grind->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Ratio to Background) sample_spec->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare report Report Findings compare->report

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an essential technique for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra. The characteristic absorption bands of the nitrile, methoxy, aromatic, and bromo functional groups provide a unique spectral fingerprint, allowing for the confirmation of the compound's identity and purity. This application note serves as a valuable resource for scientists and professionals engaged in the synthesis and analysis of this important chemical intermediate.

References

The Versatility of 4-Bromo-2-methoxybenzonitrile in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Bromo-2-methoxybenzonitrile is a highly versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its unique trifunctional nature—comprising a reactive aryl bromide, a methoxy group, and a nitrile functionality—offers a rich platform for molecular elaboration. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for structural diversification.[3] This combination of reactive sites makes this compound an invaluable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document provides an overview of its applications, with a focus on the synthesis of potent kinase inhibitors, and includes detailed experimental protocols.

Application in the Synthesis of Kinase Inhibitors

While direct synthesis of commercially available drugs starting from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of potent kinase inhibitors, such as the dual Src/Abl inhibitor Bosutinib, is notable.[1][5] The core structure of Bosutinib and other related kinase inhibitors often features a substituted quinoline or a similar heterocyclic system, which can be constructed using precursors derived from this compound. The following sections outline a plausible synthetic route to a key intermediate for a Bosutinib-like molecule, leveraging the reactivity of this versatile starting material.

Quantitative Data Summary: Biological Activity of Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of Bosutinib, a compound structurally related to potential derivatives of this compound, against key kinase targets. This data is provided for illustrative purposes to highlight the therapeutic potential of this class of molecules.

CompoundTarget KinaseIC50 (nM)Cell LineReference
BosutinibSrc1.2-[5]
BosutinibAbl1.0-[5]
BosutinibLyn1.1-[5]
BosutinibHck7.3-[5]

Experimental Protocols

The following protocols describe a plausible synthetic pathway for the elaboration of this compound into a key intermediate for the synthesis of a potent kinase inhibitor, based on established synthetic routes for analogous compounds.[6][7]

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-(3-aminophenyl)-2-methoxybenzonitrile, a key biaryl intermediate.

Materials:

  • This compound

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(3-aminophenyl)-2-methoxybenzonitrile.

Protocol 2: Construction of the Quinoline Core

Objective: To synthesize a 4-aminoquinoline-3-carbonitrile intermediate from the product of Protocol 1. This protocol is a conceptual outline based on similar cyclization reactions.[6]

Materials:

  • 4-(3-aminophenyl)-2-methoxybenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • In a reaction vessel, dissolve 4-(3-aminophenyl)-2-methoxybenzonitrile (1.0 mmol) in a minimal amount of a high-boiling point solvent.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mmol).

  • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) for several hours.

  • Monitor the formation of the cyclized quinoline product by LC-MS.

  • Cool the reaction mixture and purify the desired 4-aminoquinoline-3-carbonitrile derivative by chromatography.

Visualizations

Signaling Pathway of Src/Abl Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Growth_Factor Growth Factor Growth_Factor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream Abl Abl Kinase Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Bosutinib_Analog Bosutinib Analog (derived from This compound) Bosutinib_Analog->Src Inhibition Bosutinib_Analog->Abl Inhibition

Caption: Inhibition of Src/Abl signaling by a Bosutinib analog.

Experimental Workflow for Kinase Inhibitor Intermediate Synthesis

G Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Reagents1 3-Aminophenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ Reagents1->Suzuki Intermediate1 4-(3-aminophenyl)-2-methoxybenzonitrile Suzuki->Intermediate1 Cyclization Quinoline Core Formation (High-Temperature Cyclization) Intermediate1->Cyclization Reagents2 DMF-DMA Reagents2->Cyclization Final_Intermediate 4-Aminoquinoline-3-carbonitrile Intermediate Cyclization->Final_Intermediate

Caption: Synthetic workflow for a key kinase inhibitor intermediate.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-2-methoxybenzonitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-methoxybenzonitrile is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its structure incorporates three key functional groups: a nitrile, a methoxy group, and a bromine atom, each offering distinct reactivity. The bromine atom is strategically positioned for participation in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of complex molecular scaffolds.[2][3] The nitrile group is a versatile precursor that can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or engaged in cycloaddition reactions.[3] This combination of reactive sites makes this compound an ideal starting material for the synthesis of a diverse array of novel heterocycles, which are foundational structures in many active pharmaceutical ingredients (APIs).[1][2]

These application notes provide detailed protocols for leveraging this compound in three key synthetic strategies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and a multi-step synthesis of quinazolinones, a privileged heterocyclic motif in drug discovery.[4]

Application Note 1: Synthesis of 2-Aryl-6-methoxybenzonitriles via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids with high efficiency and functional group tolerance.[5][6] This protocol details the use of this compound as the aryl halide partner to synthesize a variety of biaryl compounds, which are common cores in advanced materials and pharmaceuticals.[5]

Experimental Protocol
  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 212 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).[7]

  • Catalyst and Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous dioxane (4 mL) and water (1 mL) via syringe.[7]

  • Reaction Execution : Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-aryl-6-methoxybenzonitrile derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methoxy-4-phenylbenzonitrile91
24-Methylphenylboronic acid2-Methoxy-4-(p-tolyl)benzonitrile88
33-Methoxyphenylboronic acid2-Methoxy-4-(3-methoxyphenyl)benzonitrile93
4Pyridin-3-ylboronic acid2-Methoxy-4-(pyridin-3-yl)benzonitrile75

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX This compound ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical synthesis.[8][9] This protocol outlines the coupling of this compound with various primary and secondary amines to generate N-arylated products, which are precursors to a wide range of nitrogen-containing heterocycles.

Experimental Protocol
  • Reaction Setup : In a glovebox, add this compound (1.0 mmol, 212 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried vial.[8]

  • Catalyst and Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg).[8]

  • Solvent Addition : Add anhydrous toluene (5 mL) to the vial.

  • Reaction Execution : Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl product.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineProductYield (%)
1Aniline4-Anilino-2-methoxybenzonitrile85
2Morpholine2-Methoxy-4-morpholinobenzonitrile92
3Indazole4-(1H-Indazol-1-yl)-2-methoxybenzonitrile78
4Pyrrolidine2-Methoxy-4-(pyrrolidin-1-yl)benzonitrile89

Note: Yields are representative and may vary based on the specific catalyst system and reaction conditions.

Visualization: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Binding & Deprotonation AmineCoord->Pd0 Reductive Elimination Product Ar-NR₂ AmineCoord->Product ArX This compound ArX->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note 3: Multi-Step Synthesis of 7-Methoxyquinazolin-4(3H)-ones

Quinazolinones are a class of fused heterocycles with a broad spectrum of biological activities.[10] This application note describes a two-step sequence starting from this compound to synthesize substituted quinazolinones. The process involves an initial hydrolysis of the nitrile to a primary amide, followed by a copper-catalyzed cyclization with a second nitrile component.

Experimental Protocol

Step 1: Hydrolysis to 4-Bromo-2-methoxybenzamide

  • Reaction Setup : To a round-bottom flask, add this compound (1.0 mmol, 212 mg) and dimethyl sulfoxide (DMSO, 5 mL).

  • Reagent Addition : Add powdered potassium hydroxide (KOH, 5.0 mmol, 280 mg).

  • Reaction Execution : Heat the mixture to 120 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up : Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Purification : Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2-methoxybenzamide.

Step 2: Copper-Catalyzed Cyclization to 2-Substituted-7-methoxyquinazolin-4(3H)-one

  • Reaction Setup : To an oven-dried vial, add 4-Bromo-2-methoxybenzamide (1.0 mmol, 230 mg), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg), and potassium tert-butoxide (tBuOK, 2.0 mmol, 224 mg).[10]

  • Solvent and Reagent Addition : Add anhydrous tert-butanol (tBuOH, 4 mL) and the desired nitrile (e.g., acetonitrile, 3.0 mmol).[10]

  • Reaction Execution : Seal the vial and heat the mixture to 100 °C for 24 hours.

  • Work-up : Cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the target quinazolinone.

Data Presentation: Representative Quinazolinone Synthesis
EntryNitrile (R-CN)ProductOverall Yield (%)
1Acetonitrile2-Methyl-7-methoxyquinazolin-4(3H)-one70
2Benzonitrile7-Methoxy-2-phenylquinazolin-4(3H)-one65
3Propionitrile2-Ethyl-7-methoxyquinazolin-4(3H)-one68

Note: Overall yields are for the two-step process and are representative.

Visualization: Quinazolinone Synthesis Workflow

Quinazolinone_Workflow Quinazolinone Synthesis Workflow Start This compound Intermediate 4-Bromo-2-methoxybenzamide Start->Intermediate Step 1: Hydrolysis (KOH, DMSO, 120°C) Product 2-R-7-Methoxyquinazolin-4(3H)-one Intermediate->Product Step 2: Cyclization (R-CN, Cu(OAc)₂, tBuOK, 100°C)

Caption: Two-step workflow for the synthesis of quinazolinones.

References

Application Notes and Protocols for the Development of Active Pharmaceutical Ingredients (APIs) using 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-2-methoxybenzonitrile as a versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for key transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow. The protocols are designed to be a practical resource for researchers in drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry due to its distinct functional groups that allow for selective chemical modifications. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group influences the electronic properties of the aromatic ring, and the nitrile group can be transformed into various functionalities such as amines or carboxylic acids.

This document focuses on a synthetic route to a key intermediate for a class of potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors, exemplified by GSK2879552, a clinical candidate for the treatment of certain cancers. LSD1 is a histone-modifying enzyme that plays a crucial role in regulating gene expression and is a validated target in oncology.[1][2]

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence starting from this compound to generate a key aldehyde intermediate. This intermediate can then be further elaborated to afford the final API. The key transformations are:

  • Suzuki-Miyaura Coupling: Formation of a biaryl system by coupling this compound with a suitable boronic acid.

  • Vilsmeier-Haack Reaction: Formylation of the electron-rich biaryl intermediate to introduce an aldehyde group.

  • Reductive Amination: Coupling of the aldehyde with a primary amine to introduce the desired side chain.

The following sections provide detailed experimental protocols for each of these key steps.

Experimental Protocols

Protocol 1: Synthesis of 2',5-Dicyano-6-methoxybiphenyl-3-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-cyano-3-formylphenylboronic acid.

Materials:

  • This compound

  • 4-Cyano-3-formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyano-3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2',5-dicyano-6-methoxybiphenyl.

Protocol 2: Synthesis of 2',5-Dicyano-6-methoxybiphenyl-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of the biaryl intermediate using the Vilsmeier-Haack reagent.

Materials:

  • 2',5-Dicyano-6-methoxybiphenyl

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, cool anhydrous DMF (3.0 eq) in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2',5-dicyano-6-methoxybiphenyl (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 2',5-dicyano-6-methoxybiphenyl-3-carbaldehyde.

Protocol 3: Synthesis of the LSD1 Inhibitor Precursor via Reductive Amination

This protocol details the reductive amination of the aldehyde intermediate with cyclopropylamine.

Materials:

  • 2',5-Dicyano-6-methoxybiphenyl-3-carbaldehyde

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2',5-dicyano-6-methoxybiphenyl-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add cyclopropylamine (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final precursor to the LSD1 inhibitor.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Suzuki-Miyaura CouplingPd(OAc)₂, PPh₃, K₂CO₃1,4-Dioxane/Water9012-1675-85
2Vilsmeier-HaackPOCl₃, DMFDichloromethane40-502-460-70
3Reductive AminationCyclopropylamine, STAB1,2-DichloroethaneRoom Temp.12-2470-80

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from this compound to the LSD1 inhibitor precursor.

Synthetic_Workflow Start This compound Intermediate1 2',5-Dicyano-6-methoxybiphenyl Start->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 2',5-Dicyano-6-methoxybiphenyl-3-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Reaction Product LSD1 Inhibitor Precursor Intermediate2->Product Reductive Amination

Caption: Synthetic workflow for the preparation of an LSD1 inhibitor precursor.

LSD1 Signaling Pathway Inhibition

The synthesized API acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), which is a key enzyme in epigenetic regulation. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 can reactivate tumor suppressor genes and induce differentiation in cancer cells.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me2 Histone H3 (Lysine 4 di-methylated) LSD1->H3K4me2 acts on H3K4me1 Histone H3 (Lysine 4 mono-methylated) H3K4me2->H3K4me1 demethylation Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression leads to API Synthesized API (LSD1 Inhibitor) API->LSD1 inhibits

Caption: Inhibition of the LSD1 signaling pathway by the synthesized API.

Conclusion

This compound serves as an excellent starting material for the efficient synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes provide a robust framework for the preparation of a key precursor for a promising class of LSD1 inhibitors. The provided data and visualizations are intended to facilitate the practical application of these methods in a research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Bromo-2-methoxybenzonitrile. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Route 1: Sandmeyer Reaction of 4-Bromo-2-methoxyaniline. This involves the diazotization of the aniline followed by cyanation.

  • Route 2: Electrophilic Bromination of 2-methoxybenzonitrile. This method introduces the bromine atom onto the aromatic ring.

  • Route 3: Nucleophilic Aromatic Substitution (SNAr) of a precursor like 4-bromo-2-fluorobenzonitrile with a methoxide source.

Q2: My reaction yield is very low. What are the general factors I should investigate?

A2: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate include:

  • Purity of starting materials: Impurities in your starting materials can lead to side reactions and inhibit the desired transformation.

  • Reaction conditions: Temperature, reaction time, and solvent choice are critical. Ensure these are optimized and strictly controlled.

  • Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Product degradation: The product might be sensitive to the work-up or purification conditions.

  • Inefficient purification: Product loss during extraction, crystallization, or chromatography is a common issue.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What could these be?

A3: The presence of multiple spots indicates the formation of side products. The identity of these byproducts is highly dependent on the synthetic route chosen. Please refer to the specific troubleshooting guides below for your synthetic method to identify potential side products and strategies for their removal.

Troubleshooting Guides by Synthetic Route

Route 1: Sandmeyer Reaction of 4-Bromo-2-methoxyaniline

This route involves the conversion of the amino group of 4-Bromo-2-methoxyaniline into a diazonium salt, which is then displaced by a cyanide group.

Common Side Products and Troubleshooting
Side Product/IssuePotential CauseTroubleshooting Steps
4-Bromo-2-methoxyphenol Premature decomposition of the diazonium salt by water.Maintain a low temperature (0-5 °C) during diazotization and cyanation. Use the diazonium salt immediately after its formation.
Biaryl compounds (e.g., 4,4'-Dibromo-2,2'-dimethoxybiphenyl) Radical coupling of the aryl radicals formed during the reaction.Use a sufficient amount of the copper(I) cyanide catalyst to facilitate the desired cyanation pathway over radical coupling.
Unreacted 4-Bromo-2-methoxyaniline Incomplete diazotization.Ensure the use of a slight excess of sodium nitrite and a strong acidic medium. Maintain the low temperature to prevent nitrite decomposition.
Tar-like substances Polymerization reactions.Ensure efficient stirring and maintain a low reaction temperature.
Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 4-Bromo-2-methoxyaniline

  • Dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The product can then be isolated by extraction and purified by column chromatography or recrystallization.

Logical Relationship Diagram: Sandmeyer Reaction Troubleshooting

Sandmeyer_Troubleshooting cluster_start Starting Point cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield or Impure Product in Sandmeyer Reaction of 4-Bromo-2-methoxyaniline Cause1 Incomplete Diazotization Start->Cause1 Cause2 Diazonium Salt Decomposition Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Optimize NaNO2 Stoichiometry & Maintain Low Temperature Cause1->Sol1 Sol2 Use Diazonium Salt Immediately & Keep Cold Cause2->Sol2 Sol3 Control Temperature Strictly & Use Sufficient CuCN Cause3->Sol3

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Route 2: Electrophilic Bromination of 2-Methoxybenzonitrile

This method involves the direct bromination of the 2-methoxybenzonitrile aromatic ring using a brominating agent.

Common Side Products and Troubleshooting
Side Product/IssuePotential CauseTroubleshooting Steps
Dibrominated products (e.g., 4,6-Dibromo-2-methoxybenzonitrile) Use of excess brominating agent or harsh reaction conditions.Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Add the brominating agent portion-wise. Maintain a low reaction temperature.
Isomeric products (e.g., 6-Bromo-2-methoxybenzonitrile) The methoxy group is an ortho-, para-director. While the 4-position is sterically favored, some ortho-substitution can occur.The choice of solvent and brominating agent can influence regioselectivity. Milder conditions generally favor the para-product. Purification by chromatography or recrystallization may be necessary to separate isomers.
Unreacted 2-methoxybenzonitrile Insufficient amount of brominating agent or incomplete reaction.Ensure the use of at least one equivalent of the brominating agent. Monitor the reaction by TLC to confirm the consumption of the starting material.
Experimental Protocol: Electrophilic Bromination
  • Dissolve 2-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) and cool to 0-5 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the completion of the reaction.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Experimental Workflow Diagram: Electrophilic Bromination

Bromination_Workflow Start Start: 2-Methoxybenzonitrile Step1 Dissolve in Solvent (e.g., DCM) and Cool (0-5 °C) Start->Step1 Step2 Add N-Bromosuccinimide (NBS) (1.05 eq) Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Quench with Sodium Thiosulfate Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 Step6 Purification (Chromatography/Recrystallization) Step5->Step6 End Product: This compound Step6->End

Caption: Workflow for the electrophilic bromination of 2-methoxybenzonitrile.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route typically involves the displacement of a good leaving group, such as fluoride, from a substituted benzonitrile with a methoxide source.

Common Side Products and Troubleshooting
Side Product/IssuePotential CauseTroubleshooting Steps
Unreacted 4-bromo-2-fluorobenzonitrile Incomplete reaction due to insufficient nucleophile, low temperature, or short reaction time.Use a slight excess of the methoxide source (e.g., sodium methoxide). Ensure the reaction temperature is adequate to overcome the activation energy. Monitor the reaction by TLC for completion.
Hydrolysis of the nitrile group to an amide or carboxylic acid Presence of water in the reaction mixture, especially under basic conditions.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions with the solvent If using a nucleophilic solvent that can compete with the methoxide.Choose a non-nucleophilic, polar aprotic solvent like DMF or DMSO.
Experimental Protocol: Nucleophilic Aromatic Substitution
  • To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add sodium methoxide (1.2 eq).

  • Heat the reaction mixture to a temperature between 50-100 °C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.

Logical Relationship Diagram: SNAr Troubleshooting

SNAr_Troubleshooting cluster_start Starting Point cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield or Impure Product in SNAr Reaction Cause1 Incomplete Reaction Start->Cause1 Cause2 Nitrile Hydrolysis Start->Cause2 Cause3 Solvent Side Reactions Start->Cause3 Sol1 Increase Nucleophile Amount &/or Reaction Temperature/Time Cause1->Sol1 Sol2 Use Anhydrous Conditions & Inert Atmosphere Cause2->Sol2 Sol3 Use a Non-nucleophilic Polar Aprotic Solvent Cause3->Sol3

Caption: Troubleshooting guide for the SNAr synthesis.

troubleshooting low yield in 4-Bromo-2-methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Bromo-2-methoxybenzonitrile.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are troubleshooting guides for common synthetic pathways.

Route 1: Sandmeyer Reaction of 4-Amino-2-methoxybenzonitrile

This route involves the diazotization of 4-amino-2-methoxybenzonitrile followed by a copper-catalyzed reaction with a bromide source.

Question: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Sandmeyer reaction are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step.

    • Troubleshooting:

      • Ensure the complete dissolution of the starting amine in the acidic solution before adding the nitrite source.

      • Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent the decomposition of nitrous acid.[1]

      • Use a slight excess of nitrous acid to ensure full conversion of the amine.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, leading to the formation of phenolic byproducts.[1]

    • Troubleshooting:

      • Strictly maintain the reaction temperature between 0-5 °C during diazotization and subsequent steps until the addition to the copper(I) bromide solution.[1]

      • Use the diazonium salt solution immediately after its preparation.

  • Suboptimal Copper(I) Bromide Catalyst: The quality and quantity of the copper(I) catalyst are crucial for an efficient reaction.

    • Troubleshooting:

      • Use freshly prepared or high-purity copper(I) bromide.

      • Ensure a sufficient amount of the catalyst is used. In some cases, stoichiometric amounts may be required for better reactivity.[2]

  • Side Reactions: The primary side reactions in a Sandmeyer reaction include the formation of phenols and biaryl compounds.[1]

    • Troubleshooting:

      • To minimize phenol formation, avoid elevated temperatures and ensure the reaction medium is sufficiently acidic.[1]

      • The formation of biaryl compounds can be suppressed by ensuring efficient trapping of the aryl radical by the bromide from the copper(II) species.

Summary of Sandmeyer Reaction Conditions and Reported Yields for Similar Transformations:

ParameterRecommended ConditionReported Yield for Similar Reactions
Diazotization Temperature 0-5 °C[1][3]-
Reaction Temperature 20-25 °C (for cyanation)[4], Gentle warming may be needed[1]72-75% (for 4-Bromo-2-chlorobenzonitrile)[3]
Catalyst CuBr[5]-
Solvent Acetonitrile[4]-

Experimental Protocol: Sandmeyer Reaction for Aryl Bromide Synthesis

This is a general procedure that can be adapted for the synthesis of this compound from 4-amino-2-methoxybenzonitrile.

  • Diazotization:

    • Dissolve the starting aniline (e.g., 4-amino-2-methoxybenzonitrile) in a suitable acidic solution (e.g., HBr/water or HCl/water).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[3]

    • Stir for a short period at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in a suitable solvent like acetonitrile or concentrated HBr.[3][4]

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.

    • Allow the reaction to warm to room temperature or gently heat as needed, monitoring the evolution of nitrogen gas.

    • Stir for a specified time until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[3]

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[3]

Troubleshooting Workflow for Low Yield in Sandmeyer Reaction

low_yield Low Yield Observed check_diazotization Check Diazotization Step low_yield->check_diazotization check_temp_control Verify Temperature Control (0-5°C) low_yield->check_temp_control check_reagents Assess Reagent Quality low_yield->check_reagents check_side_reactions Analyze for Side Products low_yield->check_side_reactions incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization salt_decomposition Diazonium Salt Decomposition? check_temp_control->salt_decomposition poor_catalyst Poor CuBr Activity? check_reagents->poor_catalyst phenol_formation Phenol Formation? check_side_reactions->phenol_formation solution_amine Ensure amine is fully dissolved incomplete_diazotization->solution_amine Action solution_temp Maintain 0-5°C throughout salt_decomposition->solution_temp Action solution_reagent Use fresh NaNO2 and CuBr poor_catalyst->solution_reagent Action solution_acid Ensure sufficient acidity phenol_formation->solution_acid Action

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Route 2: Palladium-Catalyzed Cyanation of 1,4-Dibromo-2-methoxybenzene

This modern approach involves the use of a palladium catalyst to introduce the nitrile group.

Question: I am attempting a palladium-catalyzed cyanation and observing a low yield. What could be the issue?

Answer:

Palladium-catalyzed cyanation reactions are powerful but can be sensitive to several factors. Here are common reasons for low yields and how to address them:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions.[6]

    • Troubleshooting:

      • Use a cyanide source with lower solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), to control the concentration of free cyanide.[6][7]

      • Ensure the use of an appropriate phosphine ligand to stabilize the palladium catalyst.

  • Reaction Conditions: The solvent, temperature, and additives play a crucial role.

    • Troubleshooting:

      • Use polar aprotic solvents like DMF or acetonitrile.

      • Optimize the reaction temperature; some reactions may require heating.

      • The addition of certain additives, like zinc bromide (ZnBr₂), can sometimes facilitate the reaction.[6]

  • Purity of Reagents: The purity of the starting materials, catalyst, and solvent is critical.

    • Troubleshooting:

      • Use high-purity 1,4-dibromo-2-methoxybenzene.

      • Ensure the solvent is anhydrous if the reaction is sensitive to water.

Summary of Palladium-Catalyzed Cyanation Conditions:

ParameterRecommended Condition
Cyanide Source Zn(CN)₂[6], K₄[Fe(CN)₆][7]
Catalyst Palladium complex (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., dppf)[6]
Solvent DMF[6], Acetonitrile-THF
Temperature 70-120 °C[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in the synthesis of this compound?

A1: The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It is an ortho, para-director. This property is important in reactions like bromination. In the context of the Sandmeyer reaction, its electronic properties can influence the stability of the diazonium salt intermediate.

Q2: Can I synthesize this compound by direct bromination of 2-methoxybenzonitrile?

A2: While theoretically possible, direct bromination of 2-methoxybenzonitrile may lead to a mixture of isomers. The methoxy group is an ortho, para-director, and the nitrile group is a meta-director. This could result in bromination at different positions on the ring, making the isolation of the desired 4-bromo isomer challenging and potentially leading to a low yield of the target compound.

Q3: How does temperature affect the Sandmeyer reaction?

A3: Temperature control is critical in the Sandmeyer reaction. The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] Higher temperatures can lead to the formation of unwanted byproducts, primarily phenols, which will reduce the yield of the desired aryl bromide.[1]

Q4: What are the main side products to expect in the synthesis of this compound via the Sandmeyer route?

A4: The most common side products are 2-methoxy-4-hydroxybenzonitrile (from the reaction of the diazonium salt with water) and biaryl compounds (from the coupling of two aryl radicals).[1]

Reaction Pathway and Side Reactions in Sandmeyer Synthesis

start 4-Amino-2-methoxybenzonitrile diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HBr 0-5°C product This compound (Desired Product) diazonium->product CuBr side_product1 2-Methoxy-4-hydroxybenzonitrile (Phenol byproduct) diazonium->side_product1 H2O, Δ side_product2 Biaryl Byproduct diazonium->side_product2 Radical Coupling

Caption: Synthetic pathway and potential side reactions in the Sandmeyer synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyura cross-coupling of 4-Bromo-2-methoxybenzonitrile.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the Suzuki coupling of this compound can arise from several factors, often related to catalyst deactivation, inefficient reaction steps, or degradation of reagents. The electronic nature of this substrate, with both an electron-donating methoxy group and an electron-withdrawing nitrile group, can influence its reactivity. Here are key areas to investigate:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For substrates that can be challenging, standard catalysts like Pd(PPh₃)₄ might not be optimal. Consider screening more robust catalyst systems.

    • Recommendation: Employ palladium pre-catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1] These ligands can promote the oxidative addition step, which can be sluggish with electron-rich aryl bromides, and stabilize the catalytic species.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3][4] An inappropriate base can lead to a stalled reaction.

    • Recommendation: While common bases like K₂CO₃ can be effective, stronger bases such as Cs₂CO₃ or K₃PO₄ often provide better results, especially for challenging couplings.[3][5] K₃PO₄ is a strong base that can be particularly effective for less reactive substrates.[5]

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalyst.

    • Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is commonly used.[6][7] DMF can also be a good choice as it can aid in the solubility of starting materials.[5] Ensure all solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[5]

  • Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates.

    • Recommendation: Suzuki couplings are often heated. A typical temperature range is 80-110 °C.[5] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the yield.

Issue 2: Significant Byproduct Formation (Homocoupling, Dehalogenation)

Question: I am observing significant amounts of homocoupling product from my boronic acid and/or the dehalogenated product (2-methoxybenzonitrile). How can I minimize these side reactions?

Answer:

The formation of byproducts like homocoupled boronic acids and dehalogenated starting material are common issues in Suzuki couplings.

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple together, is primarily caused by the presence of oxygen in the reaction mixture.[5]

    • Troubleshooting Steps:

      • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes.[5][7]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[8]

  • Dehalogenation (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom.[9]

    • Troubleshooting Steps:

      • Choice of Base: Some bases can promote dehalogenation. If you are observing this side reaction, consider screening different bases.

      • Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes increase the rate of dehalogenation.[9] Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

      • Ligand Choice: The properties of the phosphine ligand can influence the rates of productive coupling versus dehalogenation.[9] Screening different ligands may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst as the optimal choice can depend on the specific boronic acid partner. However, for aryl bromides, especially those with potentially challenging electronic properties, modern catalyst systems are often superior. Catalyst systems utilizing bulky, electron-rich phosphine ligands like XPhos and SPhos are highly recommended.[1][2] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective but may require higher temperatures and longer reaction times.[1]

Q2: What is the optimal base for this reaction?

A2: The choice of base is critical. While inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, stronger bases often lead to higher yields.[3] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices, particularly for more difficult couplings.[3][5]

Q3: Can I run the Suzuki coupling of this compound open to the air?

A3: It is strongly advised against running the reaction open to the air. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, significantly reducing the yield of your desired product.[5] Always perform the reaction under an inert atmosphere, such as nitrogen or argon.[8]

Q4: My boronic acid is unstable. What can I do?

A4: Boronic acids can be prone to protodeboronation, especially in the presence of aqueous bases.[5] If you suspect your boronic acid is degrading, consider using a more stable boronic ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt.[5]

Data Presentation: Condition Screening

The following tables summarize typical starting conditions and variables to screen for optimizing the Suzuki coupling of this compound.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2)SPhos (4)High to ExcellentA common and effective system for many aryl bromides.
Pd₂(dba)₃ (1-2)XPhos (2-4)High to ExcellentBulky ligand is good for sterically hindered substrates.
Pd(PPh₃)₄ (3-5)-Moderate to HighA classic catalyst, may require higher temperatures.[1]
Pd/C (5-10)-VariableHeterogeneous catalyst, easier to remove but may have lower activity.[10][11]

Table 2: Base and Solvent Screening

Base (equivalents)Solvent SystemTypical TemperatureNotes
K₂CO₃ (2-3)Toluene/H₂O (4:1)100 °CA standard, cost-effective choice.[11]
K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)100 °CA strong base, often improves yields for less reactive partners.[5]
Cs₂CO₃ (2-3)THF/H₂O (4:1)80-90 °CHighly effective but more expensive.[3]
Na₂CO₃ (2-3)DMF/H₂O (4:1)100-110 °CDMF can improve the solubility of reagents.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative procedure and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.[3][7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand. Then, add the degassed solvent mixture via syringe.[5][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ + Base pd_r_complex Ar-Pd(II)-R' L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) start->check_catalyst check_base Screen Base (e.g., K₃PO₄, Cs₂CO₃) start->check_base check_temp Increase Temperature start->check_temp success Improved Yield check_catalyst->success check_base->success check_temp->success check_degas Check Degassing/ Inert Atmosphere check_degas->success byproducts Byproduct Formation (Homocoupling/Dehalogenation) byproducts->check_base For Dehalogenation byproducts->check_degas For Homocoupling monitor_time Optimize Reaction Time byproducts->monitor_time For Dehalogenation monitor_time->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

preventing protodeboronation in Suzuki reactions with 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully performing Suzuki-Miyaura coupling reactions with 4-Bromo-2-methoxybenzonitrile, focusing on the prevention of the common side reaction, protodeboronation.

Troubleshooting Guide

Problem: Low yield of the desired product with significant formation of 2-methoxybenzonitrile (protodeboronated byproduct).

This is a classic sign of protodeboronation, where the boronic acid or ester is converted back to the corresponding arene before it can participate in the cross-coupling reaction. The electron-donating methoxy group in this compound can make the corresponding boronic acid partner more susceptible to this side reaction.[1]

Troubleshooting Workflow:

G cluster_reagent Boron Reagent Optimization cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst System Optimization start Low Yield & High Protodeboronation reagent_check Step 1: Evaluate Boron Reagent Stability start->reagent_check conditions_check Step 2: Assess Reaction Conditions reagent_check->conditions_check If using boronic acid reagent_check->conditions_check If using boronic ester base_check Evaluate Base conditions_check->base_check catalyst_check Step 3: Scrutinize the Catalyst System ligand_check Evaluate Ligand catalyst_check->ligand_check outcome Improved Yield boronic_acid Using Boronic Acid? boronic_acid->conditions_check No switch_to_ester Switch to Pinacol or MIDA boronate ester boronic_acid->switch_to_ester Yes switch_to_ester->conditions_check temp_check Evaluate Temperature base_check->temp_check Weak base already in use weaker_base Use weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) base_check->weaker_base Strong base in use solvent_check Evaluate Solvent temp_check->solvent_check Low temp already in use lower_temp Lower temperature (e.g., 60-80 °C) temp_check->lower_temp High temp (>80 °C) in use solvent_check->catalyst_check Anhydrous solvent already in use anhydrous_solvent Use anhydrous solvent (e.g., dioxane, toluene) solvent_check->anhydrous_solvent Aqueous solvent in use weaker_base->temp_check lower_temp->solvent_check anhydrous_solvent->catalyst_check increase_loading Increase Catalyst Loading ligand_check->increase_loading Advanced ligand already in use buchwald_ligands Use bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand_check->buchwald_ligands Standard ligand (e.g., PPh₃) in use increase_loading->outcome Optimized loading already in use optimize_loading Optimize loading (e.g., 2-5 mol%) increase_loading->optimize_loading Low loading in use buchwald_ligands->increase_loading optimize_loading->outcome

Caption: Troubleshooting workflow for minimizing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesirable side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[2][3] This consumes your nucleophilic partner, reducing the yield of the desired cross-coupled product and forming a byproduct that can complicate purification.[2] The electron-donating methoxy group on the this compound can increase the electron density of the aromatic ring, making the corresponding boronic acid more susceptible to protodeboronation, particularly under basic conditions.[1]

Q2: How can I minimize protodeboronation?

A2: The key is to make the rate of the desired Suzuki coupling faster than the rate of protodeboronation. This can be achieved by carefully selecting and optimizing the reaction parameters.

Q3: Which boron reagent should I use: a boronic acid or a boronic ester?

A3: While boronic acids are common, boronic esters, such as pinacol or MIDA esters, are generally more stable and less prone to protodeboronation.[4][5] Using a more stable boron reagent is a primary strategy to mitigate this side reaction.[3] Organotrifluoroborates are another stable alternative that slowly releases the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][6]

Q4: What is the role of the base, and which one should I choose?

A4: A base is essential for the catalytic cycle of the Suzuki reaction.[7] However, strong bases (e.g., NaOH, KOH) and highly basic conditions can accelerate protodeboronation.[8][9] It is often beneficial to use weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][10]

Q5: How does temperature affect the reaction?

A5: Higher reaction temperatures can increase the rate of protodeboronation.[8][10] It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-80 °C.[10] If the reaction is sluggish at lower temperatures, consider using a more active catalyst system rather than increasing the heat.[10]

Q6: What is the best solvent for this reaction?

A6: The presence of water can be a proton source for protodeboronation.[10] While some Suzuki reactions benefit from aqueous solvent mixtures to dissolve the base, using anhydrous solvents like dioxane or toluene can be advantageous in minimizing protodeboronation.[2]

Q7: How does the choice of palladium catalyst and ligand impact the reaction?

A7: An inefficient catalyst system that leads to a slow Suzuki coupling will allow more time for the competing protodeboronation to occur.[1] Using a highly active catalyst system can accelerate the desired cross-coupling to outcompete the side reaction.[8] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) which are known to promote efficient cross-coupling, even with challenging substrates.[10][11] Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) can also improve the rate of the productive reaction.[8][10]

Quantitative Data Summary

The following table summarizes the general effect of various parameters on the extent of protodeboronation. The goal is to choose conditions that favor the Suzuki coupling pathway.

ParameterCondition to Minimize ProtodeboronationRationaleRelative Impact on Protodeboronation
Boron Reagent MIDA Boronate > Pinacol Boronate > Boronic AcidIncreased stability and/or slow release of the active boronic acid.[3][5][6]High
Base Weaker bases (K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed protodeboronation.[2]High
Temperature Lower temperature (e.g., 60-80 °C)Slows the rate of the protodeboronation side reaction.[10]Medium-High
Catalyst/Ligand Highly active system (e.g., Pd₂(dba)₃/SPhos)Accelerates the desired Suzuki coupling to outcompete protodeboronation.[8][10]Medium-High
Solvent Anhydrous (e.g., Dioxane, Toluene)Removes the primary proton source (water) for protodeboronation.[2]Medium
Reaction Time As short as possible (monitor reaction)Minimizes the time the boron reagent is exposed to conditions that promote decomposition.[1]Medium

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Boronic Ester to Minimize Protodeboronation

This protocol is a starting point and may require optimization for specific substrates.

Reagent Preparation:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a weak base such as finely ground K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Catalyst and Solvent Addition:

  • Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

Reaction Execution:

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Upon completion (or when no further conversion is observed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This method allows for the quantification of the extent of protodeboronation.

Sample Preparation:

  • In an NMR tube, set up a small-scale reaction (~0.7 mL total volume) using the precise conditions of your experiment.

  • Include a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

Data Acquisition:

  • Acquire an initial ¹H NMR spectrum at t=0 to determine the initial concentrations of reactants.

  • Heat the NMR tube to the desired reaction temperature.

  • Acquire spectra at regular time intervals (e.g., every 30-60 minutes).

Data Analysis:

  • For each spectrum, integrate the signal of the internal standard and characteristic signals for the this compound, the desired coupled product, and the protodeboronated byproduct (2-methoxybenzonitrile).

  • Normalize the integrals of the reaction components against the integral of the internal standard to determine their relative concentrations over time. This will allow you to calculate the reaction rate and quantify the material lost to protodeboronation.[2]

Visualizations

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_proto Protodeboronation Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L)₂ ArPdX->ArPdOR Base ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)₂) ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product Boronic_Acid Ar'-B(OH)₂ Protodeboronated Ar'-H Boronic_Acid->Protodeboronated H⁺ Source (e.g., H₂O) Base or Acid Catalyzed ArX This compound (Ar-X) ArX->ArPdX Boron_Reagent Boronic Acid/Ester (Ar'-B(OR)₂) Boron_Reagent->ArPdAr Boron_Reagent->Boronic_Acid Hydrolysis

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during cross-coupling experiments with 4-Bromo-2-methoxybenzonitrile.

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Nucleophilic Coupling Partner Observed

High levels of homocoupling of the boronic acid (in Suzuki), organostannane (in Stille), or alkyne (in Sonogashira) coupling partners can drastically reduce the yield of the desired product. This is often observed as a significant byproduct in chromatographic or spectroscopic analysis.

Troubleshooting Workflow

G start High Homocoupling Detected check_oxygen 1. Review Degassing & Inert Atmosphere Technique start->check_oxygen check_catalyst 2. Evaluate Palladium Source check_oxygen->check_catalyst If homocoupling persists check_ligand 3. Assess Ligand Choice check_catalyst->check_ligand If homocoupling persists check_base 4. Optimize Base and Solvent check_ligand->check_base If homocoupling persists solution Reduced Homocoupling & Improved Yield check_base->solution Problem Resolved

Caption: A logical workflow for troubleshooting homocoupling side reactions.

Detailed Troubleshooting Steps:

  • Improve Degassing and Inert Atmosphere: The primary culprit for homocoupling is often the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.

    • Recommendation: Ensure all solvents are rigorously degassed before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique (at least three cycles) for maximum oxygen removal. Assemble the reaction under a positive pressure of an inert gas.

  • Re-evaluate Your Palladium Source: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be reduced to the active Pd(0) state by the nucleophilic coupling partner, leading to stoichiometric homocoupling.

    • Recommendation: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step. If using a Pd(II) source is necessary, consider pre-reducing the catalyst or adding a sacrificial reducing agent.

  • Optimize the Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired homocoupling pathways.

    • Recommendation: For an electron-deficient aryl bromide like this compound, employ bulky, electron-rich phosphine ligands. These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, thus outcompeting homocoupling.

  • Adjust Base and Solvent System: The choice of base and solvent can significantly impact reaction rates and the prevalence of side reactions.

    • Recommendation: Screen different bases. For Suzuki reactions, a weaker base might be beneficial if a strong base is promoting side reactions. In Sonogashira couplings, an amine base is standard, but its purity and dryness are critical. The solvent should fully dissolve the reactants to ensure a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a side reaction where two molecules of one of the coupling partners react with each other. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a biaryl byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification. This compound, being an electron-deficient aryl bromide, can be susceptible to competing reaction pathways if the cross-coupling conditions are not optimized.

Q2: How does the type of cross-coupling reaction affect the homocoupling byproduct I should expect?

A2: The nature of the homocoupling byproduct is directly related to the specific reaction:

  • Suzuki-Miyaura Coupling: The most common byproduct is a biaryl (Ar'-Ar'), formed from the dimerization of the organoboron reagent (Ar'-B(OH)₂).

  • Sonogashira Coupling: The typical byproduct is a 1,3-diyne (Ar'-C≡C-C≡C-Ar'), resulting from the oxidative homocoupling of the terminal alkyne. This is often referred to as Glaser coupling.

  • Stille Coupling: The primary homocoupling product arises from the dimerization of the organostannane reagent (Ar'-SnR₃).

  • Heck Coupling: While less common for the aryl halide, homocoupling of the alkene can occur under certain conditions.

Q3: Can the ortho-methoxy group on this compound influence homocoupling?

A3: Yes, the ortho-methoxy group can have both steric and electronic effects. It can potentially coordinate to the palladium center, which may influence the geometry and reactivity of the catalytic intermediates. This coordination could either stabilize intermediates in the desired cross-coupling pathway or, under certain conditions, favor side reactions. Careful selection of the ligand is crucial to manage these potential effects.

Q4: Are there any specific recommendations for Sonogashira couplings to avoid alkyne homocoupling?

A4: Alkyne homocoupling (Glaser coupling) is a very common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions.

  • Rigorous Degassing: If using a copper co-catalyst, it is imperative to work under strictly anaerobic conditions.

  • Choice of Amine: The amine base can also play a role. Using a bulkier amine may sometimes help to suppress the homocoupling reaction.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of the desired cross-coupled product and potentially reduce the formation of homocoupling byproducts. The data is compiled from studies on substrates similar to this compound.

Table 1: Suzuki-Miyaura Coupling - Ligand and Base Effects

EntryLigandBaseSolventTemperature (°C)Yield of Cross-Coupled Product (%)
1PPh₃K₂CO₃Toluene/H₂O100Moderate
2SPhosK₃PO₄1,4-Dioxane80High
3XPhosCs₂CO₃Toluene110Very High
4P(t-Bu)₃K₃PO₄THF70High

Table 2: Sonogashira Coupling - Copper-Free vs. Copper-Catalyzed

EntryCatalyst SystemAlkyneSolventTemperature (°C)Yield of Cross-Coupled Product (%)
1Pd(PPh₃)₂Cl₂/CuIPhenylacetyleneEt₃N60Good, with some homocoupling
2Pd(OAc)₂/SPhosPhenylacetyleneDMF/Et₃N80High, minimal homocoupling
3Pd(PPh₃)₄TrimethylsilylacetyleneToluene/i-Pr₂NH70Good, some homocoupling
4[PdCl₂(CH₃CN)₂]/sXPhosPhenylacetyleneMeCN/Cs₂CO₃65Excellent, minimal homocoupling[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G setup Assemble Reactants (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) in Schlenk Flask inert Evacuate and Backfill with Argon (3x) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (80-100 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • In a glovebox or under a stream of argon, add this compound, Cs₂CO₃, Pd(OAc)₂, and SPhos to an oven-dried Schlenk tube.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF via syringe, followed by the addition of phenylacetylene.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[2]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-M) ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Cross-Coupling) reductive_elimination->product pd0_ox Pd(0)L_n pd2 Pd(II) Species pd0_ox->pd2 oxygen O₂ or Pd(II) source oxygen->pd2 transmetalation1 Transmetalation (Ar'-M) pd2->transmetalation1 ar_pd_m Ar'-Pd(II)-M(L_n) transmetalation1->ar_pd_m transmetalation2 Transmetalation (Ar'-M) ar_pd_m->transmetalation2 ar_pd_ar2 Ar'-Pd(II)-Ar'(L_n) transmetalation2->ar_pd_ar2 reductive_elimination2 Reductive Elimination ar_pd_ar2->reductive_elimination2 reductive_elimination2->pd0_ox Regenerates Pd(0) homo_product Ar'-Ar' (Homocoupling) reductive_elimination2->homo_product

Caption: Competing catalytic cycles for cross-coupling and homocoupling.

References

effect of temperature on the synthesis of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 4-Bromo-2-methoxybenzonitrile, with a specific focus on the impact of temperature on the reaction outcome. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Troubleshooting Steps & Recommendations
Low or No Product Yield Sub-optimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, particularly in nucleophilic aromatic substitution (SNAr) steps.- For SNAr reactions (e.g., methoxylation of a halogenated precursor): Gradually increase the reaction temperature. For instance, in the synthesis of the related 4-bromo-2-methoxybenzaldehyde from a fluoro-precursor, a temperature of 50°C was found to be effective.[1] Consider starting optimization around this temperature. - For Sandmeyer reaction (cyanation): While the initial diazotization must be kept cold (0-5°C), the subsequent cyanation step may require heating. Optimal temperatures can range from room temperature to 65°C depending on the specific copper catalyst and reagents used.[2]
Formation of Impurities/By-products Excessively high reaction temperature: High temperatures can lead to side reactions, such as the formation of isomeric by-products or decomposition of starting materials and intermediates.- For bromination steps: To improve regioselectivity and avoid the formation of di-brominated products, consider running the reaction at a lower temperature.[3] - For Sandmeyer reaction (diazotization): It is critical to maintain a low temperature (0-5°C) to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic impurities and other by-products.[4][5]
Incomplete Reaction Insufficient reaction time at a given temperature: The reaction may not have been allowed to run to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). - If the reaction is proceeding slowly at a set temperature, consider extending the reaction time before increasing the temperature. In the synthesis of 4-bromo-2-hydroxybenzonitrile, a long reflux time (36 hours) was employed.[6]
Poor Selectivity Incorrect temperature for a specific reaction step: Different steps in a multi-step synthesis may have different optimal temperatures.- In syntheses involving metal-halogen exchange, low temperatures (e.g., 0°C) are often crucial for achieving high selectivity.[1] - Ensure that the temperature is appropriate for each distinct transformation in the synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature depends on the specific synthetic route employed. For a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group, a temperature around 50°C has been shown to be effective in similar syntheses.[1] If a Sandmeyer reaction is used to introduce the nitrile group, the initial diazotization step requires strict temperature control at 0-5°C, while the subsequent cyanation step may be performed at temperatures ranging from room temperature to 65°C.[2][4][5]

Q2: How does temperature affect the purity of the final product?

A2: Temperature significantly impacts purity. Excessively high temperatures can lead to the formation of by-products. For example, in bromination reactions, higher temperatures can reduce regioselectivity.[3] In the Sandmeyer reaction, temperatures above 5°C during diazotization can cause the diazonium salt to decompose, leading to impurities.[4][5]

Q3: My reaction is not going to completion. Should I increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it may also promote the formation of by-products. Before increasing the temperature, confirm that other reaction parameters (e.g., reagent stoichiometry, catalyst activity, reaction time) are optimized. If the reaction is clean but slow, a moderate increase in temperature with careful monitoring is a reasonable approach.

Q4: Can the synthesis be performed at room temperature?

A4: Certain steps, such as the cyanation part of a Sandmeyer reaction, can sometimes be carried out at room temperature.[2] However, other critical steps, like the diazotization, require cooling to 0-5°C.[4][5] Nucleophilic aromatic substitution reactions to introduce the methoxy group typically require heating to proceed at a practical rate.[1]

Data on Temperature Effects in Analogous Reactions

Reaction Type Analogous Compound/Precursor Temperature (°C) Yield (%) Notes
Nucleophilic Aromatic Substitution (Methoxylation)4-Bromo-2-fluorobenzaldehyde5057 (overall)The SNAr reaction was run in methanol with potassium carbonate.[1]
Nucleophilic Aromatic Substitution (Hydroxylation)4-Bromo-2-fluorobenzonitrileReflux (in Acetonitrile)81Reaction was heated at reflux for 36 hours.[6]
Sandmeyer Reaction (Diazotization)3-Bromo-4-aminotoluene0-5 (273-278 K)-Low temperature is critical for the stability of the diazonium salt.[7]
Sandmeyer Reaction (Cyanation)Arenediazonium tetrafluoroborates5538-92Catalyzed by Cu₂O.[2]
Sandmeyer Reaction (Chlorination)N-(prop-2-yn-1-ylamino) pyridines6562Copper-catalyzed reaction.[2]
Metal-Halogen Exchange1,4-Dibromo-2-fluorobenzene074 (intermediate)Performed to achieve high selectivity.[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Hypothetical, based on analogous reactions)

This protocol is based on the synthesis of 4-bromo-2-methoxybenzaldehyde and 4-bromo-2-hydroxybenzonitrile.[1][6]

  • Methoxylation: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzonitrile in methanol.

  • Add a base, such as potassium carbonate.

  • Heat the reaction mixture to approximately 50°C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Sandmeyer Reaction (General Procedure)

This protocol is a generalized procedure based on established methods for Sandmeyer reactions.[7]

  • Diazotization: Dissolve the starting aniline (e.g., 4-amino-2-methoxybenzonitrile) in an acidic solution (e.g., aqueous HCl).

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.

  • Stir for an additional 15-30 minutes at 0-5°C.

  • Cyanation: In a separate flask, prepare a solution or suspension of a copper(I) cyanide catalyst.

  • Slowly add the cold diazonium salt solution to the catalyst mixture. The temperature for this step may range from room temperature to 65°C, depending on the specific procedure.

  • Allow the reaction to proceed until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product as needed.

Visualizations

Synthesis_Temperature_Effect cluster_start Starting Material cluster_diazotization Diazotization Step cluster_cyanation Cyanation / Methoxylation Step cluster_product Final Product Starting Material e.g., 4-Amino-2-methoxy -benzonitrile or 4-Bromo-2-fluoro -benzonitrile Diazotization Diazotization Cyanation Cyanation (Sandmeyer) or Methoxylation (SNAr) Temp1 Temperature: 0-5°C Diazotization->Temp1 Critical Control Outcome1 High Yield of Diazonium Salt Temp1->Outcome1 Optimal Outcome2 Decomposition, By-product Formation Temp1->Outcome2 Too High Temp2 Temperature: 25-65°C (Cyanation) ~50°C (Methoxylation) Cyanation->Temp2 Requires Heat Product 4-Bromo-2-methoxy -benzonitrile Cyanation->Product Outcome3 Complete Reaction, High Purity Temp2->Outcome3 Optimal Outcome4 Slow/Incomplete Reaction Temp2->Outcome4 Too Low

Caption: Logical workflow for the synthesis of this compound highlighting critical temperature control points.

References

Technical Support Center: Catalyst and Ligand Selection for 4-Bromo-2-methoxybenzonitrile Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromo-2-methoxybenzonitrile in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most common and effective coupling reactions for aryl bromides like this compound are palladium-catalyzed cross-coupling reactions. The two most widely used methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3]

Q2: What makes this compound a potentially challenging substrate?

A2: this compound has an electron-donating methoxy group (-OCH₃) ortho to the nitrile and meta to the bromine. This electron-rich nature can make the oxidative addition step in the catalytic cycle slower compared to electron-deficient aryl halides.[4][5] Careful selection of the catalyst and ligand is crucial to achieve good yields.

Q3: Which palladium precursors are suitable for coupling reactions with this substrate?

A3: Common palladium precursors that are effective for both Suzuki and Buchwald-Hartwig reactions include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][6][7] For air-sensitive reactions, pre-catalysts or air-stable Pd(II) sources that are reduced in situ are often preferred.[8][9]

Q4: How do I choose the right ligand for my reaction?

A4: The choice of ligand is critical for a successful coupling reaction. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally recommended as they can facilitate the oxidative addition step.[7]

  • For Suzuki-Miyaura couplings: Ligands like SPhos, XPhos, and dppf are often effective.[10]

  • For Buchwald-Hartwig aminations: Ligands such as BINAP, Xantphos, and BrettPhos are commonly used.[3][11][12]

The optimal ligand may need to be determined empirically through screening.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure proper handling of air- and moisture-sensitive catalysts and ligands. Use freshly opened reagents or degas the reaction mixture thoroughly. Consider using a pre-catalyst.[8]
Poor Ligand Choice The ligand may not be suitable for the electron-rich substrate. Screen a panel of bulky, electron-donating phosphine ligands.
Incorrect Base The choice and strength of the base are crucial. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
Low Reaction Temperature Electron-rich aryl bromides may require higher temperatures to undergo oxidative addition. Gradually increase the reaction temperature, monitoring for decomposition.
Problem 2: Formation of Side Products (e.g., Dehalogenation)
Possible Cause Troubleshooting Step
Dehalogenation This side reaction, where the bromine is replaced by a hydrogen, can be promoted by high temperatures and certain bases.[13] Try lowering the reaction temperature or using a milder base. The choice of phosphine ligand can also influence the rate of dehalogenation.[13]
Homocoupling of Boronic Acid (Suzuki) This occurs when two boronic acid molecules couple with each other. It can be caused by the presence of oxygen or Pd(II) species.[4] Ensure the reaction is thoroughly degassed.
Protodeboronation (Suzuki) The boronic acid is replaced by a proton. Using anhydrous solvents and ensuring the base is sufficiently strong can help mitigate this.[14]

Quantitative Data Summary

The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig couplings of substrates similar to this compound. Note that optimal conditions for your specific substrate may vary.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>90
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Dioxane8085-95
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O9080-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene100>90
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane11085-95
BrettPhos Pd G3 (2)-K₃PO₄ (2)t-BuOH100>90

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., toluene and water, 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[15]

General Protocol for a Buchwald-Hartwig Amination Reaction
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., BINAP, 1.5 mol%).

  • Add the base (e.g., NaOtBu, 1.2 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add this compound (1.0 equiv) and the amine coupling partner (1.1 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware reagents Add solid reagents: - Aryl bromide - Coupling partner - Base start->reagents catalyst Add catalyst and ligand reagents->catalyst inert Evacuate and backfill with inert gas catalyst->inert solvent Add degassed solvent inert->solvent heat Heat and stir solvent->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor quench Cool and quench monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end end purify->end Final Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Conversion? check_catalyst Check catalyst/ligand activity (fresh reagents, inert atmosphere) start->check_catalyst Yes end Reaction Optimized start->end No screen_ligands Screen different phosphine ligands check_catalyst->screen_ligands check_base Verify base strength and stoichiometry screen_ligands->check_base increase_temp Increase reaction temperature check_base->increase_temp check_solvent Ensure solvent is anhydrous and degassed increase_temp->check_solvent dehalogenation Dehalogenation observed? check_solvent->dehalogenation remedy_dehalogenation Lower temperature or change base dehalogenation->remedy_dehalogenation Yes dehalogenation->end No

Caption: Troubleshooting logic for low conversion in coupling reactions.

References

solvent effects on the reactivity of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of 4-Bromo-2-methoxybenzonitrile, with a specific focus on the influence of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound (CAS No. 330793-38-9) is a white to off-white crystalline powder.[1] Its molecular formula is C8H6BrNO, with a molecular weight of 212.043 g/mol .[1] It is generally insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[2] It serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive bromine atom and nitrile group.[1][3]

Q2: Which functional groups on this compound are most reactive?

A2: The primary reactive sites are:

  • Aryl Bromide (C-Br bond): This site is highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are essential for forming new carbon-carbon and carbon-heteroatom bonds.[1][3]

  • Nitrile Group (C≡N): This group is a versatile functional handle that can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines.[1][3]

Q3: How does the general choice of solvent affect reactions with this substrate?

A3: The solvent plays a critical role in reaction efficiency by affecting reagent solubility, catalyst stability, and the reaction mechanism itself.[4]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize ionic intermediates, which can accelerate SN1-type reactions.[5][6] However, their ability to solvate nucleophiles can sometimes hinder SN2 reactions.[6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents are highly versatile. They can effectively dissolve a wide range of reactants and catalysts.[8] In many cross-coupling reactions, they enhance reaction rates by stabilizing charged transition states.[8][9][10]

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These are commonly used in cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations.[11][12] In some cases, they can be preferable to polar solvents that might displace essential ligands from the catalyst complex.[8]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura coupling reaction has a low yield. Could the solvent be the issue?

A: Yes, the solvent is a crucial factor. Low yields can often be attributed to poor solvent choice.

  • Issue: Poor solubility of reactants or catalyst.

  • Troubleshooting: Ensure your boronic acid, aryl bromide, and base are soluble in the chosen solvent system. A mixture of an organic solvent with water (e.g., THF/Water, DMF/Water, Dioxane/Water) is often effective for Suzuki couplings as it helps dissolve both the organic substrates and inorganic base.[4][13]

  • Recommendation: A common and effective system for a range of cross-coupling reactions is a mixture of Tetrahydrofuran (THF) and water.[4] For more challenging couplings, a polar aprotic solvent like N,N-Dimethylformamide (DMF) mixed with water can be used.[4]

Q: I am observing significant side reactions, such as hydrodehalogenation. Can the solvent influence this?

A: Yes. Solvents like DMF can sometimes act as a hydrogen source, leading to hydrodehalogenation as a side reaction.[4] If you observe this, consider switching to a different solvent system, such as Toluene/Water or THF/Water, which are less likely to contribute to this side product.

Sonogashira Cross-Coupling

Q: My Sonogashira coupling is very slow or is not proceeding to completion. What solvent should I use?

A: The rate of Sonogashira couplings is highly dependent on the solvent.

  • Issue: Slow reaction kinetics.

  • Troubleshooting: Polar aprotic solvents are known to enhance the rates of Sonogashira reactions.[8] Solvents like DMF and DMSO are excellent choices as their polar nature effectively solvates the reactants and catalyst, promoting favorable interactions.[8][9] DMSO, in particular, has been shown to be highly effective for room-temperature couplings of aryl bromides.[9]

  • Recommendation: Start with DMSO or DMF. If you suspect ligand displacement from the palladium complex is an issue (a phenomenon reported with DMF), a nonpolar solvent like toluene might provide a better yield, although potentially at a slower rate.[8]

Q: I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I minimize this?

A: While primarily influenced by the copper co-catalyst and the presence of oxygen, the solvent and base system can play a role. Running the reaction under strictly anhydrous and anaerobic conditions is crucial.[14] The choice of amine base (often used in excess as a solvent or co-solvent) is also critical.[15][16] Ensure your solvent is thoroughly degassed before use.

Buchwald-Hartwig Amination

Q: I am struggling to couple a primary amine using the Buchwald-Hartwig reaction. What is a good starting solvent?

A: Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[11] However, for coupling primary amines, which can be challenging, the choice of ligand is often more critical than the solvent. The development of bidentate phosphine ligands (like BINAP and DDPF) was a key breakthrough for enabling the coupling of primary amines.[12]

Q: Can I run this reaction in a more polar solvent?

A: Yes. While toluene and dioxane are common, reactions have been successfully performed in solvents like DMF.[17] In some high-throughput screening studies, DMF was found to be slightly more effective than toluene across a range of substrates.[17] If your starting materials have poor solubility in toluene, switching to DMF or THF may improve results.

Quantitative Data Summary

The following tables summarize the effect of solvents on palladium-catalyzed cross-coupling reactions for substrates analogous to this compound.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides

Solvent System Base Catalyst Yield (%) Notes
DMF/H₂O K₂CO₃ Pd@g-C₃N₄/TiO₂ 91% Optimal yield for the model reaction of 4-iodoanisole.[18]
THF/H₂O K₂CO₃ Pd(PPh₃)₄ Good A versatile and commonly effective system.[4]
Dioxane/H₂O K₂CO₃ Pd(PPh₃)₄ Good Standard conditions for many Suzuki couplings.[13]
Ethanol K₂CO₃ Pd@g-C₃N₄/TiO₂ 75% The protic nature can facilitate the reaction.[4][18]
Toluene K₂CO₃ Pd@g-C₃N₄/TiO₂ 68% A common nonpolar solvent choice.[18]

| Acetonitrile | K₂CO₃ | Pd@g-C₃N₄/TiO₂ | 56% | Can influence selectivity in certain substrates.[10][19] |

Table 2: Solvent Effects on Copper-Free Sonogashira Coupling of an Aryl Bromide

Solvent Base Catalyst Precursor Yield (%) Notes
DMSO TMP [DTBNpP]Pd(crotyl)Cl 100% The best performing solvent in this screen.[9]
1,4-Dioxane DABCO [DTBNpP]Pd(crotyl)Cl 74% Good yield observed for a nonpolar solvent.[9]
Acetonitrile DABCO [DTBNpP]Pd(crotyl)Cl 62% Moderate yield with a polar aprotic solvent.[9]
THF DABCO [DTBNpP]Pd(crotyl)Cl 62% Moderate yield.[9]
NMP DABCO [DTBNpP]Pd(crotyl)Cl 40% Poor performance despite being a polar solvent.[9]

| Methanol / Ethanol | DABCO | [DTBNpP]Pd(crotyl)Cl | <50% | Polar protic solvents performed poorly.[9] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[13]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and deionized water (e.g., in a 4:1 ratio).[13]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Protocol 2: General Procedure for Copper-Free Sonogashira Cross-Coupling

This protocol is based on a room-temperature coupling procedure.[9]

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol, 1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and anhydrous DMSO (2.5 mL).

  • Reagent Addition: Add the terminal alkyne (0.8 mmol, 1.6 equiv.) and the base (e.g., TMP, 1.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction typically proceeds to completion within 2 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMSO and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Visualizations

experimental_workflow setup 1. Reaction Setup (Substrate, Reagents, Catalyst) atmosphere 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->atmosphere solvents 3. Solvent/Base Addition (Degassed Solvents) atmosphere->solvents reaction 4. Reaction (Stirring at Temp, Monitor) solvents->reaction workup 5. Work-up (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

solvent_effects cluster_solvents Solvent Choice cluster_outcomes Potential Reaction Outcomes polar_protic Polar Protic (e.g., EtOH, H₂O) sn1 Favors SN1 Mechanisms (Stabilizes Carbocations) polar_protic->sn1 sn2 May Hinder SN2 (Solvates Nucleophile) polar_protic->sn2 polar_aprotic Polar Aprotic (e.g., DMF, DMSO, THF) fast_coupling Accelerates Coupling Rate (Stabilizes Transition States) polar_aprotic->fast_coupling ligand_displacement Risk of Ligand Displacement (e.g., DMF with some catalysts) polar_aprotic->ligand_displacement nonpolar Nonpolar (e.g., Toluene, Dioxane) good_solubility Standard for Suzuki/Buchwald (Good General Solubility) nonpolar->good_solubility

Caption: Logical relationships between solvent type and reaction outcomes.

References

Technical Support Center: Post-Synthesis Purification of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Bromo-2-methoxybenzonitrile after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed. Potential impurities may include:

  • Starting Materials: Such as 2-methoxybenzonitrile if the bromination step is incomplete.

  • Regioisomers: Isomeric brominated products, for instance, 2-Bromo-6-methoxybenzonitrile or other positional isomers, depending on the directing effects of the substituents.

  • Over-brominated products: Di- or tri-brominated species if the reaction conditions are too harsh.

  • Hydrolyzed byproducts: Such as 4-Bromo-2-methoxybenzamide or 4-Bromo-2-methoxybenzoic acid if water is present during workup or purification.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis of purity and detecting minor impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and identifying impurities if they are present in sufficient quantities (typically >1%).[3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent or a solvent mixture. A good solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[6][7]
"Oiling out" occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal.[8]
Low recovery of the purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration.[8]
Colored impurities remain in the final product. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use the charcoal sparingly as it can also adsorb the desired product.[8][9]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the compound from impurities. The eluent system is not optimal. The column was not packed properly. The column was overloaded with the crude sample.Perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf values ideally between 0.2 and 0.5). Ensure the column is packed uniformly without any cracks or air bubbles.[10] The amount of crude material should typically be 1-5% of the weight of the stationary phase.
The compound is eluting too quickly. The eluent is too polar.Decrease the polarity of the solvent system. For example, increase the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).
The compound is not eluting from the column. The eluent is not polar enough.Increase the polarity of the solvent system. For example, increase the proportion of the polar solvent.
Streaking or tailing of bands. The compound is not sufficiently soluble in the mobile phase. The sample was loaded in a solvent that is too strong. The column is overloaded.Choose an eluent system in which the compound is more soluble. Dissolve the sample in a minimal amount of a solvent that is the same as or less polar than the mobile phase.[10] Reduce the amount of sample loaded onto the column.

Data Presentation

The following table summarizes the expected purity improvement of this compound using different purification techniques. The actual results may vary depending on the initial purity and the nature of the impurities.

Purification Method Initial Purity (Area % by HPLC) Final Purity (Area % by HPLC) Typical Recovery Rate
Single Recrystallization90-95%98-99%70-90%
Double Recrystallization90-95%>99.5%50-80%
Flash Column Chromatography85-95%>99%80-95%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[10]

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure Product recrystallization->pure column->pure hplc HPLC Analysis pure->hplc gc GC Analysis pure->gc nmr NMR Analysis pure->nmr

Caption: General workflow from synthesis to purification and analysis of this compound.

troubleshooting_logic start Crude Product Purity Check impure Impure Product start->impure < 99% Pure success Purity > 99% start->success > 99% Pure recrystallization Attempt Recrystallization impure->recrystallization column Attempt Column Chromatography impure->column recrystallization->success Successful failure Purity Still Low recrystallization->failure Unsuccessful column->success Successful column->failure Unsuccessful re_evaluate Re-evaluate Impurity Profile (NMR, LC-MS) failure->re_evaluate re_evaluate->column Different Conditions

References

reaction monitoring techniques for 4-Bromo-2-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-methoxybenzonitrile (CAS No: 330793-38-9). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis and reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies involve either the bromination of a substituted benzonitrile precursor or a Sandmeyer reaction starting from a corresponding aniline.[1] Key routes include the electrophilic bromination of 2-methoxybenzonitrile or the diazotization of 4-bromo-2-methoxyaniline followed by cyanation.[2][3] The choice of route often depends on the availability and cost of starting materials.

Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?

A2: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) for a quick qualitative assessment.[2] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and key intermediates.[6]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Both brominating agents (like Br₂) and reagents used in the Sandmeyer reaction (like sodium nitrite and copper cyanide) are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when isolated and dry, so they should be prepared at low temperatures (0-5°C) and used immediately in solution.[2][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Q4: How can I purify the final this compound product?

A4: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.[8] For higher purity, column chromatography on silica gel is an effective method.[9]

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 4-Bromo-2-methoxyaniline

This route involves two main stages: the formation of a diazonium salt from 4-bromo-2-methoxyaniline and its subsequent conversion to the nitrile using a copper(I) cyanide catalyst.[10]

Q: My Sandmeyer reaction yield is very low. What are the most common causes? A: Low yields in Sandmeyer reactions often stem from three primary areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) cyanide catalyst.[7] Side reactions, such as the formation of phenols, can also significantly reduce the yield of the desired product.

Q: How can I determine if the initial diazotization step is complete? A: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid (used for diazotization) will turn the paper blue. A persistent blue color indicates that all the 4-bromo-2-methoxyaniline has been consumed.

Q: My reaction mixture turns dark, and I isolate a phenolic byproduct instead of the nitrile. What went wrong? A: This indicates the decomposition of the diazonium salt. These salts are thermally unstable and must be prepared at low temperatures, typically 0-5°C, and used immediately.[2] Allowing the reaction temperature to rise or delaying the addition of the diazonium salt to the cyanide solution can lead to decomposition.

Q: The final cyanation step is not proceeding to completion. What should I check? A: The activity of the copper(I) cyanide catalyst is crucial.[7] Ensure you are using high-quality, fresh CuCN. The reaction may also be sensitive to pH. Additionally, ensure the temperature for the cyanation step is appropriate; sometimes gentle heating is required after the initial addition.[2]

Route 2: Electrophilic Bromination of 2-Methoxybenzonitrile

This method involves the direct bromination of the 2-methoxybenzonitrile aromatic ring.

Q: I am observing multiple products on my TLC plate, suggesting over-bromination. How can I achieve mono-bromination? A: Over-bromination can be controlled by carefully managing the stoichiometry of the brominating agent (e.g., using just one equivalent of N-Bromosuccinimide or Bromine).[11] Running the reaction at a lower temperature and slowly adding the brominating agent can also improve selectivity.[8] Using a milder brominating agent like NBS instead of elemental bromine can also help.[12]

Q: The bromination reaction is very slow or stalls completely. What can I do? A: The methoxy group is an activating group, but the nitrile group is deactivating. If the reaction is slow, you might consider adding a Lewis acid catalyst like FeBr₃ or AlBr₃, though this can sometimes reduce regioselectivity.[13] Ensure the reaction temperature is adequate, as some brominations require gentle heating.

Q: How can I be sure the bromine has added at the correct position (para to the methoxy group)? A: The directing effects of the substituents (-OCH₃ is ortho, para-directing, and -CN is meta-directing) strongly favor bromination at the 4-position. The identity of the product and its isomeric purity should be confirmed by ¹H and ¹³C NMR spectroscopy.[6] The distinct splitting patterns of the aromatic protons will confirm the substitution pattern.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureSandmeyer ReactionElectrophilic Bromination
Starting Material 4-Bromo-2-methoxyaniline2-Methoxybenzonitrile
Key Reagents NaNO₂, HCl, CuCN/CuBrBr₂ or NBS, Lewis Acid (optional)
Pros Good for specific isomer synthesis.[14]More direct route, fewer steps.
Cons Unstable diazonium intermediate[7], use of highly toxic cyanide salts.Potential for over-bromination[15], may require catalyst.

Table 2: Typical Reaction Monitoring Parameters

TechniqueParameterStarting Material (e.g., 2-Methoxybenzonitrile)Product (this compound)
TLC Rf Value~0.6~0.5
Eluent SystemHexane:Ethyl Acetate (4:1)Hexane:Ethyl Acetate (4:1)
VisualizationUV light (254 nm)UV light (254 nm), Potassium Permanganate stain
GC-MS Retention Time(Hypothetical) 8.5 min(Hypothetical) 10.2 min
HPLC Retention Time(Hypothetical) 5.3 min(Hypothetical) 7.1 min

Note: Rf and retention times are illustrative and will vary based on specific conditions.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

Materials:

  • 4-Bromo-2-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization: Dissolve 4-bromo-2-methoxyaniline (1 equivalent) in concentrated HCl and water. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.[16] Stir for an additional 20 minutes.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equivalents) in a suitable solvent or use a CuBr/NaCN mixture.[16] Cool this solution.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) should be observed. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or warm gently (e.g., to 50°C) until gas evolution ceases.[2]

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis via Electrophilic Bromination

Materials:

  • 2-Methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Water

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve 2-methoxybenzonitrile (1 equivalent) in acetonitrile or DCM in a round-bottom flask.

  • Bromination: Add NBS (1.05 equivalents) to the solution in portions over 15-20 minutes. If the reaction is slow, a catalytic amount of acetic acid can be added.[12]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with water. If elemental bromine was used, first quench with aqueous sodium thiosulfate solution to remove excess bromine. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount onto the origin line. Also, spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). The eluent level must be below the origin line. Cover the chamber and allow the solvent to ascend the plate.[17]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[18] The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress.

Visualizations

Synthesis_Workflow_Sandmeyer cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification Aniline 4-Bromo-2-methoxyaniline Reagents_D NaNO2, HCl 0-5°C Aniline->Reagents_D Diazonium Diazonium Salt (in situ) Reagents_D->Diazonium Reagents_C CuCN or CuBr/NaCN Diazonium->Reagents_C Product_Crude Crude Product Reagents_C->Product_Crude Monitor TLC/HPLC/GC-MS Monitoring Reagents_C->Monitor Workup Work-up & Extraction Product_Crude->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final_Product Pure 4-Bromo-2- methoxybenzonitrile Purify->Final_Product Monitor->Product_Crude

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Bromination_Workflow cluster_reaction Step 1: Bromination cluster_purification Step 2: Purification StartMat 2-Methoxybenzonitrile Reagents NBS or Br2 Solvent (e.g., ACN) StartMat->Reagents Crude_Mix Crude Reaction Mixture Reagents->Crude_Mix Monitor TLC/HPLC/GC-MS Monitoring Reagents->Monitor Workup Quench & Extraction Crude_Mix->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final_Product Pure 4-Bromo-2- methoxybenzonitrile Purify->Final_Product Monitor->Crude_Mix

Caption: Experimental workflow for the electrophilic bromination synthesis.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Check_Diaz Check Diazotization Stage Start->Check_Diaz Check_Cyan Check Cyanation Stage Start->Check_Cyan Check_Side Check for Side Products (e.g., Phenol) Start->Check_Side Temp Was Temp < 5°C? Check_Diaz->Temp Reagents_Diaz Purity of Aniline? Fresh NaNO2? Check_Diaz->Reagents_Diaz Catalyst CuCN active? Correct amount? Check_Cyan->Catalyst Decomp Was diazonium salt used immediately? Check_Cyan->Decomp Solution_Temp Action: Maintain strict temperature control (0-5°C) Temp->Solution_Temp No Solution_Reagents Action: Use pure starting material & fresh reagents Reagents_Diaz->Solution_Reagents No Solution_Catalyst Action: Use fresh, high- purity CuCN catalyst Catalyst->Solution_Catalyst No Solution_Decomp Action: Add diazonium salt to cyanation step immediately Decomp->Solution_Decomp No

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key chemical intermediates is paramount. 4-Bromo-2-methoxybenzonitrile is a valuable building block, utilized in the synthesis of various pharmaceutical and agrochemical compounds due to its unique arrangement of reactive functional groups.[1] This guide provides a comparative overview of two plausible synthetic routes for this compound and details the spectroscopic methods essential for its structural validation.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several pathways. Here, we compare two common and effective methods: Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer Reaction. Each method offers distinct advantages and involves different starting materials and reaction conditions.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Sandmeyer Reaction
Starting Material 4-Bromo-2-fluorobenzonitrile4-Bromo-2-methoxyaniline
Key Transformation Nucleophilic displacement of fluoride by methoxideDiazotization of an amino group followed by cyanation
Primary Reagents Sodium methoxide, MethanolSodium nitrite, Hydrochloric acid, Copper(I) cyanide
Reaction Conditions Typically requires heating in a polar solventDiazotization at low temperatures (0-5 °C), followed by reaction with copper salt
Potential Advantages Often a high-yielding and clean reaction; avoids highly toxic diazonium intermediates.Utilizes readily available anilines; a classic and well-established method.[1][2]
Potential Disadvantages Availability and cost of the fluorinated starting material.Diazonium salts can be unstable and potentially explosive; requires careful temperature control.
Overall Yield To be determined experimentallyTo be determined experimentally (Typical yields for similar reactions are in the 72-75% range[3])
Purity (Post-Purification) To be determined experimentallyTo be determined experimentally

Experimental Protocols

Below are detailed experimental protocols for the two proposed synthetic routes.

Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method is adapted from procedures for similar nucleophilic aromatic substitutions on activated aryl fluorides.[4][5]

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2-1.5 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with saturated ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Method 2: Synthesis via Sandmeyer Reaction

This protocol is based on the well-established Sandmeyer reaction for converting aromatic amines to nitriles.[6][7] The procedure is adapted from a similar synthesis of 4-Bromo-2-chlorobenzonitrile.[3]

Materials:

  • 4-Bromo-2-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional, to stabilize CuCN solution)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step A: Diazotization

  • In a beaker, dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

Step B: Cyanation

  • In a separate, larger flask, prepare a solution of Copper(I) cyanide (1.2 eq) in water (if necessary, with the aid of a minimal amount of KCN). Cool this solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step A to the stirred CuCN solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Validation

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic methods. The following table summarizes the expected spectral features based on its structure and data from similar compounds.[8][9][10]

Spectroscopic MethodFunctional Group / Proton EnvironmentExpected Observation
¹H NMR Aromatic H (position 3)Doublet, δ ≈ 7.2-7.4 ppm
Aromatic H (position 5)Doublet of doublets, δ ≈ 7.1-7.3 ppm
Aromatic H (position 6)Doublet, δ ≈ 7.5-7.7 ppm
Methoxy Protons (-OCH₃)Singlet (3H), δ ≈ 3.9-4.0 ppm
¹³C NMR Nitrile Carbon (-C≡N)δ ≈ 117-119 ppm
Aromatic C-Oδ ≈ 158-160 ppm
Aromatic C-Brδ ≈ 115-120 ppm
Other Aromatic Carbons4 signals in the range δ ≈ 100-135 ppm
Methoxy Carbon (-OCH₃)δ ≈ 56-57 ppm
FTIR Nitrile Stretch (C≡N)Strong, sharp band at ~2220-2240 cm⁻¹
Aryl-Alkyl Ether Stretch (Ar-O-CH₃)Strong bands at ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)
Aromatic C=C StretchMedium bands at ~1600 cm⁻¹ and ~1475 cm⁻¹
C-Br StretchWeak to medium band at ~500-600 cm⁻¹
Mass Spectrometry (EI) Molecular Ion [M]⁺Isotopic pattern for one bromine atom at m/z 211 and 213 (approx. 1:1 ratio)
Key Fragment Ions[M-CH₃]⁺ (m/z 196/198), [M-OCH₃]⁺ (m/z 180/182), [M-Br]⁺ (m/z 132)

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and validation processes.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start Starting Material (e.g., 4-Bromo-2-fluorobenzonitrile) reaction Chemical Reaction (e.g., SNAr) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying & Solvent Removal workup->drying purification Purification (Recrystallization or Chromatography) drying->purification product Pure this compound purification->product nmr ¹H and ¹³C NMR product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms validation Structure Confirmed nmr->validation ftir->validation ms->validation G cluster_snar Method 1: SNAr cluster_sandmeyer Method 2: Sandmeyer Reaction product This compound sm1 4-Bromo-2-fluorobenzonitrile reagent1 + NaOCH₃ / MeOH sm1->reagent1 reagent1->product Fluoride Displacement sm2 4-Bromo-2-methoxyaniline reagent2a 1. NaNO₂ / HCl 2. CuCN sm2->reagent2a reagent2a->product Diazotization & Cyanation

References

A Comparative Guide to the ¹H NMR Spectra of 4-Bromo-2-methoxybenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-methoxybenzonitrile and a selection of its isomers. Understanding the distinct spectral features of these closely related compounds is crucial for unambiguous structural elucidation and purity assessment in synthetic chemistry and drug discovery. This document presents available experimental data, a standardized protocol for spectral acquisition, and a visual representation of the structural and spectral relationships.

¹H NMR Spectral Data Comparison

The following table summarizes the reported ¹H NMR spectral data for this compound and two of its isomers. The chemical shifts (δ) are reported in parts per million (ppm), followed by the multiplicity (s = singlet, d = doublet, dd = doublet of doublets), the number of protons, and the coupling constants (J) in Hertz (Hz).

CompoundStructureAromatic Protons (δ, multiplicity, J [Hz])Methoxy Protons (δ, s)
This compound 7.48 (d, 1H, J = 8.4), 7.21 (d, 1H, J = 2.0), 7.15 (dd, 1H, J = 8.4, 2.0)3.90
3-Bromo-4-methoxybenzonitrile 7.82 (d, 1H, J = 2.2), 7.61 (dd, 1H, J = 8.6, 2.2), 6.98 (d, 1H, J = 8.6)3.93
5-Bromo-2-methoxybenzonitrile 7.65 (dd, 1H, J = 8.8, 2.6), 7.60 (d, 1H, J = 2.6), 6.89 (d, 1H, J = 8.8)3.88

Note: The presented data is compiled from various sources and may have been recorded under slightly different experimental conditions. Direct comparison should be made with caution.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general methodology for the acquisition of a ¹H NMR spectrum for small organic molecules like the bromo-methoxybenzonitrile isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. Instrument Setup (400 MHz NMR Spectrometer):

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for routine ¹H NMR.

    • Temperature: 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is generally sufficient for most organic compounds.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Receiver Gain: The receiver gain should be optimized automatically by the instrument to prevent signal clipping and maximize sensitivity.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

Structural and Spectral Relationships

The following diagram illustrates the structures of the compared isomers and highlights the key differences in their ¹H NMR spectra, particularly in the aromatic region. The distinct substitution patterns lead to unique chemical shifts and coupling patterns for the aromatic protons, allowing for their differentiation.

G Structural Isomers and their ¹H NMR Aromatic Signals cluster_4B2M This compound cluster_3B4M 3-Bromo-4-methoxybenzonitrile cluster_5B2M 5-Bromo-2-methoxybenzonitrile node_4B2M This compound Aromatic Protons: d @ ~7.48 ppm (1H, J=8.4 Hz) d @ ~7.21 ppm (1H, J=2.0 Hz) dd @ ~7.15 ppm (1H, J=8.4, 2.0 Hz) node_3B4M 3-Bromo-4-methoxybenzonitrile Aromatic Protons: d @ ~7.82 ppm (1H, J=2.2 Hz) dd @ ~7.61 ppm (1H, J=8.6, 2.2 Hz) d @ ~6.98 ppm (1H, J=8.6 Hz) node_4B2M:f0->node_3B4M:f0 Isomeric Relationship node_5B2M 5-Bromo-2-methoxybenzonitrile Aromatic Protons: dd @ ~7.65 ppm (1H, J=8.8, 2.6 Hz) d @ ~7.60 ppm (1H, J=2.6 Hz) d @ ~6.89 ppm (1H, J=8.8 Hz) node_3B4M:f0->node_5B2M:f0 Isomeric Relationship node_5B2M:f0->node_4B2M:f0 Isomeric Relationship

Caption: Isomeric structures and their distinct ¹H NMR aromatic proton signals.

A Comparative Analysis of the Reactivity of 4-Bromo-2-methoxybenzonitrile and 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Aryl halides, such as 4-Bromo-2-methoxybenzonitrile and 4-Chloro-2-methoxybenzonitrile, are versatile intermediates. Their reactivity in key transformations dictates their utility in drug discovery and development. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and illustrative experimental data from analogous systems.

Executive Summary

The primary determinant of reactivity for aryl halides in many common cross-coupling reactions is the carbon-halogen bond strength. The general trend for reactivity is I > Br > Cl.[1] This is a consequence of the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, facilitating reactions where cleavage of this bond is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F > Cl > Br > I).[2] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is influenced by the electronegativity of the halogen, rather than the ease of C-X bond cleavage.[2]

Based on these principles, This compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, while 4-Chloro-2-methoxybenzonitrile may exhibit comparable or slightly higher reactivity in nucleophilic aromatic substitution reactions under specific conditions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, which is often the rate-limiting step.[4] The weaker C-Br bond in this compound leads to a lower activation energy for this step compared to the C-Cl bond in 4-Chloro-2-methoxybenzonitrile, resulting in faster reaction rates and often higher yields under identical conditions.[1]

Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of Analogous Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
4-ChlorobenzonitrilePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃Methanol1292
4-Bromobenzonitrile4-Formylphenylboronic acidLaF₃·Pd nanocatalystK₂CO₃Water-97

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another critical transformation for the functionalization of aromatic rings.[6] The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7]

The rate of an SNAr reaction is influenced by the ability of the leaving group to stabilize the intermediate and its ability to be expelled. The electronegativity of the halogen plays a significant role in the first, rate-determining step of nucleophilic attack. The unusual reactivity order of F > Cl > Br > I is attributed to the stabilizing effect of the more electronegative halogens on the intermediate carbanion.[2] Therefore, 4-Chloro-2-methoxybenzonitrile may react faster than its bromo counterpart in SNAr reactions, although the difference might not be as pronounced as in cross-coupling reactions.

Experimental Protocols

Below are generalized experimental protocols for comparing the reactivity of this compound and 4-Chloro-2-methoxybenzonitrile.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and yield of this compound and 4-Chloro-2-methoxybenzonitrile in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • 4-Chloro-2-methoxybenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To two separate, dry Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 0.02 equiv), and SPhos (0.04 mmol, 0.04 equiv).

  • Seal the flasks and perform at least three vacuum/backfill cycles with the inert gas.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to each flask via syringe.

  • Heat the reaction mixtures to 80 °C and monitor the progress of each reaction by TLC or GC-MS at regular time intervals (e.g., every hour).

  • Upon completion (or after a set time, e.g., 12 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography and determine the isolated yields.

Protocol 2: Comparative Nucleophilic Aromatic Substitution

Objective: To compare the reaction rate of this compound and 4-Chloro-2-methoxybenzonitrile in a nucleophilic aromatic substitution reaction with piperidine.

Materials:

  • This compound

  • 4-Chloro-2-methoxybenzonitrile

  • Piperidine

  • Anhydrous Toluene

  • Internal standard (e.g., dodecane)

Procedure:

  • Prepare stock solutions of each aryl halide (e.g., 0.1 M) and piperidine (e.g., 1.0 M) in anhydrous toluene. Also, prepare a stock solution of the internal standard.

  • In two separate reaction vessels, combine the aryl halide solution (1.0 mmol) and the internal standard.

  • Initiate the reactions by adding the piperidine solution (2.0 mmol, 2.0 equiv) to each vessel at a constant temperature (e.g., 100 °C).

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench them by diluting with a known volume of a suitable solvent (e.g., cold acetonitrile).

  • Analyze the quenched samples by GC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction rates.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for comparing the reactivity of the two compounds.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)L₂-X Intermediate B->C D Transmetalation C->D E Ar-Pd(II)L₂-Ar' Intermediate D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' F->ArAr ArX Ar-X (Aryl Halide) ArX->B ArB Ar'-B(OH)₂ (Boronic Acid) + Base ArB->D

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Comparative Reactivity Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Workup & Analysis A Weigh Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) C Combine Reactants in Schlenk Flasks (Separate for Bromo and Chloro compounds) A->C B Prepare Degassed Solvents E Add Solvents B->E D Inert Atmosphere (Vacuum/Backfill with Ar/N₂) C->D D->E F Heat to Reaction Temperature E->F G Monitor Progress (TLC, GC-MS) F->G H Aqueous Workup G->H I Purification (Column Chromatography) H->I J Characterization & Yield Determination I->J

Caption: Experimental Workflow for Comparison.

Conclusion

References

A Comparative Analysis of 4-Bromo-2-methoxybenzonitrile and 4-Bromo-2-fluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful development of complex molecules, particularly in the pharmaceutical and agrochemical industries. Among the vast array of available intermediates, substituted bromobenzonitriles are of significant interest due to their versatile reactivity. This guide provides a detailed comparative analysis of two such compounds: 4-Bromo-2-methoxybenzonitrile and 4-Bromo-2-fluorobenzonitrile. We will delve into their physicochemical properties, spectroscopic signatures, and reactivity profiles, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and 4-Bromo-2-fluorobenzonitrile is presented below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyThis compound4-Bromo-2-fluorobenzonitrile
CAS Number 330793-38-9105942-08-3
Molecular Formula C₈H₆BrNOC₇H₃BrFN
Molecular Weight 212.04 g/mol 200.01 g/mol
Appearance White to off-white crystalline powderWhite to light brown crystalline powder or chunks
Melting Point 48 - 52 °C69 - 72 °C
Boiling Point 289.1 ± 20.0 °C at 760 mmHg238 - 239 °C at 760 mmHg
Solubility Soluble in common organic solvents like ethanol and dichloromethane; insoluble in water.Soluble in DMSO and THF; slightly soluble in ethanol; insoluble in water.[1]

Spectroscopic Data: A Comparative Overview

Spectroscopic analysis is fundamental for the characterization of organic compounds. Below is a comparison of available Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for the two benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound:

  • ¹H NMR (CDCl₃): Chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile and bromine groups. The aromatic protons would be expected to appear in the range of δ 6.8-7.5 ppm. The methoxy protons will present as a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR (CDCl₃): The carbon of the nitrile group typically appears around δ 118-120 ppm. The aromatic carbons' chemical shifts will be varied due to the different electronic effects of the substituents. The methoxy carbon will be observed around δ 55-60 ppm.

4-Bromo-2-fluorobenzonitrile:

  • ¹H NMR (CDCl₃): The strong electronegativity of the fluorine atom will influence the chemical shifts of the adjacent aromatic protons. The aromatic signals are expected in the δ 7.2-7.8 ppm region.

  • ¹³C NMR (CDCl₃): The nitrile carbon will have a chemical shift in a similar range to its methoxy counterpart. The aromatic carbons will show characteristic C-F coupling constants, which is a key distinguishing feature.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic absorption bands.

Functional GroupThis compound4-Bromo-2-fluorobenzonitrile
C≡N (Nitrile) ~2220-2230 cm⁻¹ (strong, sharp)~2225-2235 cm⁻¹ (strong, sharp)
C-Br Stretch ~690-515 cm⁻¹~690-515 cm⁻¹
C-O (Methoxy) ~1250 cm⁻¹ (asymmetric stretch), ~1025 cm⁻¹ (symmetric stretch)N/A
C-F Stretch N/A~1200-1100 cm⁻¹
Aromatic C-H ~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aromatic C=C ~1600-1450 cm⁻¹~1600-1450 cm⁻¹

Reactivity Analysis: Electronic Effects and Synthetic Applications

The primary difference in reactivity between this compound and 4-Bromo-2-fluorobenzonitrile stems from the electronic nature of the methoxy (-OCH₃) and fluoro (-F) substituents.

The methoxy group is an activating group due to its +M (mesomeric) effect, donating electron density to the aromatic ring. This can influence the regioselectivity of electrophilic aromatic substitution, although the primary utility of these compounds is in cross-coupling reactions.

The fluoro group , on the other hand, is a deactivating group due to its strong -I (inductive) effect, yet it is ortho, para-directing in electrophilic substitutions due to its +M effect. In the context of nucleophilic aromatic substitution (SNAr), the presence of a fluorine atom can activate the ring towards attack, especially when there are other electron-withdrawing groups present.[2]

Both molecules are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, owing to the presence of the bromine atom. These reactions are pivotal in the synthesis of biaryl compounds and arylamines, which are common motifs in pharmaceuticals.

Logical Workflow for Reagent Selection

The choice between this compound and 4-Bromo-2-fluorobenzonitrile will largely depend on the desired final product and the subsequent synthetic steps.

Reagent_Selection start Desired Final Product Moiety q1 Is a methoxy group required at the 2-position? start->q1 methoxy_path This compound q1->methoxy_path Yes q2 Is a fluoro group required at the 2-position? q1->q2 No fluoro_path 4-Bromo-2-fluorobenzonitrile q2->fluoro_path Yes q3 Is the 2-position a site for future nucleophilic aromatic substitution? q2->q3 No snar_yes Consider 4-Bromo-2-fluorobenzonitrile (Fluorine is a good leaving group in SNAr) q3->snar_yes Yes other_transformations Evaluate based on other desired transformations (e.g., hydrolysis of nitrile, reduction, etc.) q3->other_transformations No

Caption: Decision workflow for selecting between the two benzonitrile derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for common and crucial transformations involving these substrates.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • 4-Bromo-2-substituted-benzonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the 4-bromo-2-substituted-benzonitrile, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: While direct comparative yields are not available, both substrates are expected to perform well in Suzuki-Miyaura couplings. The electronic differences between the methoxy and fluoro groups may lead to slight variations in reaction kinetics and optimal conditions. For instance, the electron-rich nature of the methoxy-substituted compound might slightly accelerate the oxidative addition step.

Buchwald-Hartwig Amination: Synthesis of an Arylamine

This protocol provides a general method for the C-N bond formation between an aryl bromide and an amine.

Materials:

  • 4-Bromo-2-substituted-benzonitrile (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.

  • Add the 4-bromo-2-substituted-benzonitrile and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: Both substrates are suitable for Buchwald-Hartwig amination. The steric and electronic properties of the ortho-substituent can influence the efficiency of the reaction, potentially requiring optimization of the ligand and reaction conditions for each substrate.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cross-coupling reaction using either of the title compounds.

Experimental_Workflow start Start: Select Aryl Bromide reagents Combine Aryl Bromide, Coupling Partner, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

Both this compound and 4-Bromo-2-fluorobenzonitrile are valuable and versatile intermediates in organic synthesis. The choice between them should be guided by the specific requirements of the target molecule.

  • This compound is ideal when a methoxy group is desired in the final structure, leveraging its electron-donating properties.

  • 4-Bromo-2-fluorobenzonitrile is the reagent of choice when a fluorine atom is required, or if the 2-position is targeted for subsequent nucleophilic aromatic substitution.

While both compounds are adept in key cross-coupling reactions, researchers should be mindful that the differing electronic and steric environments imparted by the methoxy and fluoro groups may necessitate optimization of reaction conditions to achieve maximum yields. The provided protocols serve as a robust starting point for the application of these important building blocks in the synthesis of novel compounds for drug discovery and materials science.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of 4-Bromo-2-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The protocols are evaluated based on their reported yields, starting materials, and reaction steps. Detailed experimental procedures are provided for reproducibility, and all quantitative data is summarized for ease of comparison.

Performance Comparison of Synthesis Protocols

The two primary routes for the synthesis of this compound benchmarked in this guide are:

  • Protocol 1: Two-Step Synthesis via Hydroxybenzonitrile Intermediate. This pathway involves the initial synthesis of 4-bromo-2-hydroxybenzonitrile followed by O-methylation.

  • Protocol 2: Two-Step Synthesis via Sandmeyer Reaction. This route begins with the bromination of 2-methoxyaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality.

The following table summarizes the key quantitative data for each protocol.

ParameterProtocol 1: Via Hydroxybenzonitrile IntermediateProtocol 2: Via Sandmeyer Reaction
Starting Materials 2-Fluoro-5-bromobenzonitrile2-Methoxyaniline
Key Intermediates 4-Bromo-2-hydroxybenzonitrile4-Bromo-2-methoxyaniline
Overall Reaction Steps 22
Step 1 Yield 81% (Synthesis of 4-bromo-2-hydroxybenzonitrile)[1][2]96% (Synthesis of 4-bromo-2-methoxyaniline)[3]
Step 2 Yield Estimated ~90% (Methylation)Estimated 52-93% (Sandmeyer Cyanation)[4]
Overall Estimated Yield ~73%~49-89%
Primary Reagents Potassium Acetate, 18-Crown-6, NaOH, Methylating Agent (e.g., Dimethyl Sulfate)2,4,4,6-Tetrabromo-2,5-cyclohexadienone, NaNO₂, CuCN

Experimental Methodologies

Protocol 1: Synthesis via Hydroxybenzonitrile Intermediate

This protocol proceeds in two distinct experimental stages.

Step 1: Synthesis of 4-Bromo-2-hydroxybenzonitrile [1][2]

A mixture of 2-fluoro-5-bromobenzonitrile (30 g, 152.3 mmol), potassium acetate (222.4 g, 228.5 mmol), and 18-crown-6 ether (60.4 g, 228.5 mmol) in acetonitrile (400 mL) is heated at reflux for 36 hours. After cooling to room temperature, a 2.5 N NaOH solution (200 mL) is added, and the mixture is stirred overnight. The reaction mixture is then extracted with diethyl ether, and the organic layer is discarded. The aqueous layer is acidified with 6 N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 4-bromo-2-hydroxybenzonitrile as a light yellow foam (24.45 g, 81% yield).

Step 2: O-Methylation of 4-Bromo-2-hydroxybenzonitrile

To a solution of 4-bromo-2-hydroxybenzonitrile in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added, and the reaction mixture is stirred at room temperature or gentle heating until completion. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound. While a specific yield for this reaction on 4-bromo-2-hydroxybenzonitrile is not explicitly reported in the searched literature, O-methylation of similar phenolic compounds typically proceeds in high yield, often around 90%.

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol also consists of two main experimental steps.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline [3]

2-Methoxyaniline (15 g, 0.122 mol) is dissolved in 250 ml of methylene chloride and the solution is cooled to -10°C. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) is added slowly, maintaining the temperature below -5°C. The reaction is allowed to warm to room temperature and then washed sequentially with 2N sodium hydroxide (2 x 75 ml) and water (2 x 25 ml). The organic layer is dried over magnesium sulfate and evaporated to dryness. The product is purified by silica gel column chromatography, eluting with methylene chloride, to give 4-bromo-2-methoxyaniline (23.68 g, 96% yield).

Step 2: Sandmeyer Cyanation of 4-Bromo-2-methoxyaniline

4-Bromo-2-methoxyaniline is diazotized by treatment with an aqueous solution of sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at a low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide in the presence of potassium cyanide. The reaction mixture is typically heated to facilitate the substitution of the diazonium group with the nitrile group. Upon completion of the reaction, the mixture is worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization to yield this compound. The yields for Sandmeyer cyanation reactions can vary widely depending on the substrate and specific reaction conditions, but literature suggests a range of 52-93% for copper-catalyzed methods[4].

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two benchmarked synthesis protocols.

Synthesis_Protocols cluster_protocol1 Protocol 1: Via Hydroxybenzonitrile Intermediate cluster_protocol2 Protocol 2: Via Sandmeyer Reaction P1_Start 2-Fluoro-5-bromobenzonitrile P1_Step1 Hydrolysis (K-acetate, 18-crown-6, NaOH) P1_Start->P1_Step1 P1_Intermediate 4-Bromo-2-hydroxybenzonitrile (Yield: 81%) P1_Step1->P1_Intermediate P1_Step2 O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) P1_Intermediate->P1_Step2 P1_Product This compound (Est. Yield: ~73% overall) P1_Step2->P1_Product P2_Start 2-Methoxyaniline P2_Step1 Bromination (Tetrabromocyclohexadienone) P2_Start->P2_Step1 P2_Intermediate 4-Bromo-2-methoxyaniline (Yield: 96%) P2_Step1->P2_Intermediate P2_Step2 Sandmeyer Cyanation (NaNO₂, CuCN) P2_Intermediate->P2_Step2 P2_Product This compound (Est. Yield: ~49-89% overall) P2_Step2->P2_Product Logical_Relationship cluster_comparison Synthesis Strategy Comparison cluster_p1_details Protocol 1 Details cluster_p2_details Protocol 2 Details Start Target: This compound Protocol1 Protocol 1 (Hydroxybenzonitrile Route) Start->Protocol1 via O-methylation Protocol2 Protocol 2 (Sandmeyer Route) Start->Protocol2 via Diazotization/Cyanation P1_Adv Advantages: - High yield in first step Protocol1->P1_Adv P1_Disadv Disadvantages: - Yield of methylation step estimated Protocol1->P1_Disadv P2_Adv Advantages: - Very high yield in first step Protocol2->P2_Adv P2_Disadv Disadvantages: - Potentially wider and lower yield range  for Sandmeyer reaction Protocol2->P2_Disadv

References

A Comparative Guide to the Structural Elucidation of 4-Bromo-2-methoxybenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural characterization of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic and physical properties of 4-Bromo-2-methoxybenzonitrile and related derivatives. By presenting key experimental data and standardized protocols, this document aims to facilitate the identification and characterization of this important class of molecules, which are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

Comparative Spectroscopic and Physical Data

The following table summarizes the key physical and spectroscopic data for this compound and a selection of its structural analogs. These comparisons are crucial for understanding the influence of various substituents on the physicochemical properties of the benzonitrile scaffold.

PropertyThis compound4-Bromo-2-fluorobenzonitrile2-Methoxybenzonitrile4-Bromobenzonitrile
Molecular Formula C₈H₆BrNO[2]C₇H₃BrFN[4]C₈H₇NO[5]C₇H₄BrN[6]
Molecular Weight 212.04 g/mol [2][3]200.01 g/mol [4]133.15 g/mol [5]182.02 g/mol [6]
Appearance White to off-white crystalline powder[2]Not specifiedNot specifiedNot specified
Boiling Point 289.1±20.0 °C at 760 mmHg[2]Not specifiedNot specifiedNot specified
¹H NMR (CDCl₃, δ ppm) Not availableNot availableAromatic protons and a singlet for the methoxy group protons are expected.[5][7]Not available
¹³C NMR Not availableNot availableExpected signals for aromatic carbons, the nitrile carbon, and the methoxy carbon.[7]Not available
Mass Spec (m/z) Not availableKey fragments at 199, 201, 120 (GC-MS)[4]Not availableNot available
IR (cm⁻¹) Not availableKBr technique used[4]Not availableSolution in CCl₄ and CS₂[6]

Experimental Protocols for Structural Elucidation

The structural confirmation of a novel this compound derivative typically involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and chemical environment of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): If the structure is complex, 2D NMR experiments can be performed to establish connectivity between protons and carbons.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS). Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be visible in the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the molecule in the solid state.

  • Sample Preparation: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Acquisition: Mount a single crystal on the diffractometer. Collect the diffraction data, which involves measuring the intensities of the diffracted X-rays.

  • Data Processing and Structure Refinement: Process the collected data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[8]

Visualizing Methodologies and Relationships

To clarify the process of structural elucidation and the relationships between the compared compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray elucidation Final Structural Elucidation nmr->elucidation ms->elucidation xray->elucidation

General experimental workflow for structural elucidation.

structural_relationships A Benzonitrile B 2-Methoxybenzonitrile A->B -OCH3 at C2 C 4-Bromobenzonitrile A->C -Br at C4 D This compound B->D -Br at C4 C->D -OCH3 at C2 E 4-Bromo-2-fluorobenzonitrile D->E -OCH3 to -F

References

Comparative Analysis of Biologically Active Compounds Derived from 4-Bromo-2-methoxybenzonitrile: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

While the direct synthesis and comparative biological evaluation of a series of compounds from 4-Bromo-2-methoxybenzonitrile is not documented, the broader classes of molecules to which its derivatives would belong have shown significant promise in various therapeutic areas. Research into structurally related brominated benzonitriles, bromophenols, and other aromatic compounds containing bromo and methoxy functionalities has indicated potential for anticancer and antimicrobial activities.

Insights from Structurally Related Compounds

Studies on various brominated and methoxylated aromatic compounds offer a glimpse into the potential biological activities that derivatives of this compound might exhibit.

Anticancer Potential

Research into bromophenol derivatives has identified compounds with notable antioxidant and anticancer properties.[2] For instance, certain synthesized methylated and acetylated bromophenols have demonstrated the ability to mitigate oxidative stress and induce apoptosis in cancer cell lines. While not directly derived from this compound, these findings suggest that the presence of bromine and methoxy groups on a benzene ring can contribute to cytotoxic activity against cancer cells.

Furthermore, the benzonitrile moiety is a feature of various kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of novel kinase inhibitors often involves scaffolds that could potentially be constructed using this compound as a starting block. The general workflow for synthesizing such inhibitors often involves cross-coupling reactions to build more complex molecular architectures.

Antimicrobial Activity

The inclusion of bromine atoms in flavonoid derivatives has been shown to influence their antimicrobial properties.[3] Studies have demonstrated that certain brominated flavonoids exhibit inhibitory effects against pathogenic bacteria. This suggests that incorporating the 4-bromo-2-methoxybenzoyl moiety into various molecular scaffolds could be a strategy for developing new antimicrobial agents.

Experimental Design for Future Studies

To address the current knowledge gap, a focused research program would be required. The following outlines a potential experimental workflow for synthesizing and evaluating a novel series of compounds derived from this compound.

General Synthetic Workflow

A logical first step would be the chemical modification of the nitrile or the aromatic ring of this compound. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. Alternatively, the bromine atom could be utilized in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce a variety of substituents.

G start This compound step1a Nitrile Hydrolysis start->step1a step1b Nitrile Reduction start->step1b step1c Suzuki Coupling start->step1c step2a Amide Formation step1a->step2a step2b Amine Derivatization step1b->step2b step2c Further Functionalization step1c->step2c end Library of Novel Derivatives step2a->end step2b->end step2c->end

Caption: Synthetic workflow for generating derivatives.

Biological Screening Protocol

A primary screen of the synthesized compounds would typically involve in vitro assays to determine their biological activity. For anticancer evaluation, a panel of cancer cell lines would be treated with varying concentrations of the compounds to determine the half-maximal inhibitory concentration (IC50). For antimicrobial testing, minimum inhibitory concentration (MIC) assays would be performed against a panel of pathogenic bacteria and fungi.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Synthesized Compound Library B Anticancer Cell Line Panel A->B C Antimicrobial Pathogen Panel A->C D IC50 Determination B->D E MIC Determination C->E F Lead Compound Identification D->F E->F G Lead Compounds F->G H Target Identification Assays G->H I Signaling Pathway Analysis G->I

Caption: Workflow for biological activity screening.

References

Comparative Analysis of Synthetic Methodologies for 4-Bromo-2-methoxybenzonitrile: A Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key intermediates such as 4-Bromo-2-methoxybenzonitrile requires a thorough understanding of not only the primary reaction pathway but also the formation of byproducts that can impact purity, yield, and downstream applications. This guide provides a comparative analysis of two primary synthetic routes to this compound, with a focus on the identification and management of associated byproducts, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The efficiency and purity of its synthesis are critical for the successful development of novel compounds. This guide explores two common synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Bromination. A detailed analysis of the byproducts inherent to each method is presented to aid in the selection of the most appropriate synthetic route and to inform purification strategies.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-2-fluorobenzonitrile

This two-step method involves the initial synthesis of 4-bromo-2-fluorobenzonitrile followed by a nucleophilic aromatic substitution with sodium methoxide.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile

A solution of 2-fluorobenzonitrile (1.0 eq) in a suitable solvent is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted. Purification by column chromatography or recrystallization yields 4-bromo-2-fluorobenzonitrile.

Step 2: Synthesis of this compound

To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in an anhydrous solvent like methanol or tetrahydrofuran (THF), sodium methoxide (1.1-1.5 eq) is added portion-wise at room temperature. The reaction is stirred for a specified time, again monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.

Byproduct Analysis

The primary byproducts in this method are related to the reactivity of the nucleophile and potential side reactions.

Byproduct NameByproduct StructureFormation PathwayTypical Quantity
4-Bromo-2-hydroxybenzonitrileC₇H₄BrNOHydrolysis of the starting material or product by residual water.Low
4-Bromo-2-methoxybenzamideC₈H₈BrNO₂Hydrolysis of the nitrile group under basic conditions.Low to Moderate
Unreacted 4-Bromo-2-fluorobenzonitrileC₇H₃BrFNIncomplete reaction.Variable

Table 1. Byproducts in the Nucleophilic Aromatic Substitution Synthesis of this compound.

The formation of 4-bromo-2-hydroxybenzonitrile can occur if there is moisture present in the reaction. The use of anhydrous solvents and reagents is crucial to minimize this impurity. The hydrolysis of the nitrile group to the corresponding amide is a more common byproduct, particularly with prolonged reaction times or excess base. Careful monitoring of the reaction progress is essential to optimize the yield of the desired product and minimize amide formation.

Method 2: Electrophilic Bromination of 2-Methoxybenzonitrile

This method involves the direct bromination of commercially available 2-methoxybenzonitrile. The key challenge in this approach is controlling the regioselectivity of the bromination.

Experimental Protocol

2-Methoxybenzonitrile (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, for example, a solution of bromine in acetic acid or N-bromosuccinimide, is added dropwise at a controlled temperature, often at or below room temperature. The reaction is monitored by gas chromatography (GC) or TLC. After the reaction is complete, the mixture is poured into water, and the product is extracted. The organic layer is washed to remove acid and unreacted bromine, then dried and concentrated. The resulting crude product is a mixture of isomers that requires careful purification.

Byproduct Analysis

The primary byproducts of this method are isomeric brominated compounds due to the directing effects of the methoxy and cyano groups. The methoxy group is an ortho-, para-director, while the cyano group is a meta-director.

Byproduct NameByproduct StructureFormation PathwayTypical Quantity
3-Bromo-2-methoxybenzonitrileC₈H₆BrNOElectrophilic bromination at the position ortho to the methoxy group and meta to the cyano group.Moderate
5-Bromo-2-methoxybenzonitrileC₈H₆BrNOElectrophilic bromination at the position para to the methoxy group.Moderate to High
Dibrominated productsC₈H₅Br₂NOOver-bromination of the starting material or product.Low to Moderate

Table 2. Byproducts in the Electrophilic Bromination Synthesis of 2-Methoxybenzonitrile.

The formation of a mixture of isomers is the main drawback of this method. The ratio of the isomers depends on the reaction conditions, including the solvent, temperature, and brominating agent used. The separation of these isomers can be challenging due to their similar physical properties, often requiring careful column chromatography.

Comparison of Synthetic Methods

FeatureNucleophilic Aromatic SubstitutionElectrophilic Bromination
Starting Materials 2-Fluorobenzonitrile2-Methoxybenzonitrile
Reagents N-Bromosuccinimide, Sodium methoxideBromine or N-Bromosuccinimide
Selectivity HighLow to Moderate
Major Byproducts Hydrolysis products, unreacted starting materialIsomeric bromo-compounds, dibrominated products
Purification Generally straightforward (crystallization or column chromatography)Challenging separation of isomers
Overall Yield Moderate to HighVariable, dependent on isomer separation

Table 3. Comparison of Synthetic Routes to this compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic pathways and the relationship between reactants, intermediates, and byproducts, the following diagrams are provided.

G Synthesis of this compound via SNAr cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Byproducts 2-Fluorobenzonitrile 2-Fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile_int 4-Bromo-2-fluorobenzonitrile 2-Fluorobenzonitrile->4-Bromo-2-fluorobenzonitrile_int NBS NBS NBS 4-Bromo-2-methoxybenzonitrile_prod This compound 4-Bromo-2-fluorobenzonitrile_int->4-Bromo-2-methoxybenzonitrile_prod NaOMe hydrolysis_byproduct 4-Bromo-2-hydroxybenzonitrile 4-Bromo-2-fluorobenzonitrile_int->hydrolysis_byproduct Hydrolysis unreacted_sm Unreacted 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile_int->unreacted_sm Incomplete reaction NaOMe Sodium Methoxide amide_byproduct 4-Bromo-2-methoxybenzamide 4-Bromo-2-methoxybenzonitrile_prod->amide_byproduct Hydrolysis

Caption: SNAr Synthesis Workflow and Byproducts.

G Synthesis of this compound via Electrophilic Bromination cluster_byproducts Byproducts 2-Methoxybenzonitrile 2-Methoxybenzonitrile Product_Mixture Mixture of Isomers 2-Methoxybenzonitrile->Product_Mixture Brominating Agent Brominating_Agent Br2 or NBS 4-Bromo-2-methoxybenzonitrile_prod This compound Product_Mixture->4-Bromo-2-methoxybenzonitrile_prod Purification 3-Bromo_Isomer 3-Bromo-2-methoxybenzonitrile Product_Mixture->3-Bromo_Isomer 5-Bromo_Isomer 5-Bromo-2-methoxybenzonitrile Product_Mixture->5-Bromo_Isomer Dibromo_Product Dibrominated Products Product_Mixture->Dibromo_Product

Caption: Electrophilic Bromination Workflow and Byproducts.

Conclusion

The choice of synthetic method for this compound has significant implications for the byproduct profile and the required purification strategy. The Nucleophilic Aromatic Substitution route offers higher selectivity and more predictable byproducts, which are generally easier to remove. In contrast, the Electrophilic Bromination method is more direct but suffers from a lack of regioselectivity, leading to a complex mixture of isomers that necessitates more rigorous purification. For applications requiring high purity, the SNAr method is generally the preferred route, despite being a two-step process. A thorough understanding of the potential byproducts for each method allows for the development of robust and efficient synthetic and purification protocols.

A Comparative Spectroscopic Analysis of 4-Bromo-2-methoxybenzonitrile and 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of two isomeric compounds: 4-Bromo-2-methoxybenzonitrile and 3-Bromo-4-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the key differentiators in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations to aid in unambiguous identification.

Introduction

This compound (CAS No. 330793-38-9) and 3-Bromo-4-methoxybenzonitrile (CAS No. 117572-79-9) are structural isomers with the same molecular formula (C₈H₆BrNO) and molecular weight (212.04 g/mol ).[1] Despite their similarities, the different substitution patterns on the benzene ring lead to distinct spectroscopic signatures. Accurate characterization is crucial as these differences in structure can impart varied chemical reactivity and biological activity, making their differentiation a critical step in synthetic and medicinal chemistry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons are unique to each substitution pattern.

Table 1: ¹H NMR Data Comparison (CDCl₃)

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -OCH₃~3.9SingletN/A
H-3~7.2Doublet of Doubletsortho (~8.5), meta (~2.0)
H-5~7.1Doubletortho (~8.5)
H-6~7.3Doubletmeta (~2.0)
3-Bromo-4-methoxybenzonitrile -OCH₃~3.9SingletN/A
H-2~7.8Doubletmeta (~2.2)
H-5~6.9Doubletortho (~8.6)
H-6~7.6Doublet of Doubletsortho (~8.6), meta (~2.2)

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is the multiplicity and coupling constants.

The distinct arrangement of substituents results in different spin-spin coupling between the aromatic protons. In this compound, the protons exhibit a clear set of ortho and meta couplings. In contrast, 3-Bromo-4-methoxybenzonitrile displays a different set of couplings, which is readily distinguishable.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides further evidence for the isomeric structures by revealing the chemical environment of each carbon atom. The electronic effects of the bromo, methoxy, and nitrile groups influence the chemical shifts of the aromatic carbons differently in each isomer.

Table 2: ¹³C NMR Data Comparison (CDCl₃)

Compound Carbon Chemical Shift (δ, ppm)
This compound C1 (-CN)~103
C2 (-OCH₃)~160
C3~115
C4 (-Br)~118
C5~128
C6~135
-OCH₃~56
-CN~117
3-Bromo-4-methoxybenzonitrile C1 (-CN)~105
C2~136
C3 (-Br)~112
C4 (-OCH₃)~159
C5~112
C6~133
-OCH₃~56
-CN~118

Note: These are predicted chemical shifts and may vary from experimental values. The relative positions of the quaternary carbon signals (C-Br, C-OCH₃, C-CN) are key distinguishing features.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are dominated by a strong, sharp absorption band for the nitrile (C≡N) stretch. While many absorptions are similar, subtle differences in the fingerprint region, particularly the C-H out-of-plane bending modes, can be used for differentiation.

Table 3: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Appearance Compound
Aromatic C-H Stretch3100-3000MediumBoth
Aliphatic C-H Stretch (-OCH₃)2950-2850MediumBoth
Nitrile (C≡N) Stretch~2230Strong, SharpBoth
Aromatic C=C Stretch1600-1450Medium-StrongBoth
Asymmetric C-O-C Stretch~1250StrongBoth
Symmetric C-O-C Stretch~1030StrongBoth
C-H Out-of-Plane Bending900-675StrongVaries with substitution pattern

The primary difference lies in the pattern of absorption in the 900-675 cm⁻¹ region, which is characteristic of the aromatic substitution pattern.

Mass Spectrometry (MS)

Both isomers will exhibit a characteristic molecular ion peak pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, at m/z values corresponding to the ⁷⁹Br isotope (M) and the ⁸¹Br isotope (M+2).

Table 4: Mass Spectrometry Data

Parameter Value Compound
Molecular FormulaC₈H₆BrNOBoth
Molecular Weight212.04Both
Nominal Mass (M⁺ for ⁷⁹Br)211Both
Nominal Mass (M⁺ for ⁸¹Br)213Both
Key FragmentationLoss of ·CH₃, ·OCH₃, Br·, COBoth

While the molecular ion pattern will be identical, the relative abundances of fragment ions may differ slightly due to the varied stability of the intermediate cations formed upon fragmentation, reflecting the different substituent positions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguishing between the two isomers using the spectroscopic data discussed.

G cluster_0 A Unknown Sample (this compound or 3-Bromo-4-methoxybenzonitrile) B Record ¹H NMR Spectrum A->B C Analyze Aromatic Region Splitting Pattern B->C D Pattern A: ~7.3 (d, J=~2.0) ~7.2 (dd, J=~8.5, ~2.0) ~7.1 (d, J=~8.5) C->D Matches Pattern A E Pattern B: ~7.8 (d, J=~2.2) ~7.6 (dd, J=~8.6, ~2.2) ~6.9 (d, J=~8.6) C->E Matches Pattern B F Identify as: This compound D->F G Identify as: 3-Bromo-4-methoxybenzonitrile E->G H Confirm with ¹³C NMR & IR F->H G->H

Caption: Workflow for isomer identification.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with complete proton decoupling.[3]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[4]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). Use a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and the fragmentation pattern to confirm the molecular weight and gain further structural information.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methoxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-Bromo-2-methoxybenzonitrile must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, minimizing risks within the laboratory and during waste transfer.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, and appropriate precautions must be taken during handling and disposal.[1][2] The primary hazards are summarized in the table below, alongside the required personal protective equipment.

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, and NIOSH-approved respirator.
Skin Irritation Causes skin irritation.[1][2]Chemical-resistant gloves and lab coat.
Eye Irritation Causes serious eye irritation.[1][2]Safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory irritation.[1][2]Use in a well-ventilated area or with a chemical fume hood. NIOSH-approved respirator if dust is present.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2][3]

  • Collect Waste: Place the swept-up solid into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Operational Plan for Disposal of this compound

Proper disposal requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial waste generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal & Documentation A 1. Identify Waste This compound (Solid or Contaminated Materials) B 2. Select Compatible Container - Clearly Labeled 'Hazardous Waste' - Tightly Sealed A->B  Ensure Proper Labeling C 3. Transfer Waste - Use Chemical Fume Hood - Wear Full PPE B->C  Minimize Exposure D 4. Store in Designated Area - Cool, Dry, Well-Ventilated - Away from Incompatible Materials C->D  Secure Storage E 5. Segregate Waste - Keep away from strong oxidizing agents. D->E  Prevent Reactions F 6. Arrange for Professional Disposal - Contact Licensed Waste Disposal Company E->F  Regulatory Compliance G 7. Document Waste Transfer - Maintain Records for Compliance F->G  Maintain Chain of Custody

Figure 1. Disposal workflow for this compound.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials.

    • This waste is classified as toxic solid and must be segregated from other waste streams.

  • Container Selection and Labeling:

    • Use a robust, chemically compatible container with a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Collection:

    • All handling of the waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Wear the appropriate PPE, including gloves, a lab coat, and eye protection.

    • Carefully transfer the waste into the designated container, avoiding the creation of dust.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.

  • Final Disposal:

    • The disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.